molecular formula C9H14O3 B110659 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol CAS No. 91798-92-4

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Numéro de catalogue: B110659
Numéro CAS: 91798-92-4
Poids moléculaire: 170.21 g/mol
Clé InChI: HSNUDHDRWVLMOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (CAS 91798-92-4) is a high-purity chemical building block of interest in advanced synthetic organic chemistry. This compound, with a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol, features a 1,3-dioxolane ring that can act as a protected aldehyde group, alongside a terminal alkyne handle and a hydroxyethyl functional chain . This unique combination of protected carbonyl chemistry and a click-compatible alkyne via the but-3-ynyl substituent makes it a versatile synthon for constructing complex molecular architectures, particularly in pharmaceutical research and materials science . Its structure is represented by the SMILES notation C#CCCC1(CCO)OCCO1 . The terminal alkyne group is highly valuable for participating in metal-catalyzed coupling reactions, such as the Huisgen cycloaddition, enabling the facile formation of 1,2,3-triazoles and other complex heterocycles . Concurrently, the 1,3-dioxolane group offers a stable, protected form of a carbonyl, which can be selectively deprotected to reveal an aldehyde functionality under mild acidic conditions. This allows researchers to orthogonally manipulate different parts of the molecule in multi-step synthesis. The primary alcohol (ethanol) group provides a further site for derivatization, such as esterification or oxidation, adding to the compound's utility as a multi-functional intermediate. This product is supplied with a guaranteed purity of 95% and is intended for research applications only . It is not approved for use in diagnostics, therapeutics, or personal care products. Researchers should handle this material with care, referring to the relevant safety data sheet. It is classified with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNUDHDRWVLMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(OCCO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (CAS Registry Number: ) is a highly versatile, C9 aliphatic intermediate that elegantly combines three orthogonal functional groups: a terminal alkyne, a primary alcohol, and a masked ketone (1,3-dioxolane). This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for utilizing this compound in total synthesis, bioconjugation, and late-stage functionalization.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is the first step in predicting its behavior in various solvent systems and reaction conditions .

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol
CAS Registry Number 91798-92-4
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Exact Mass 170.0943 Da
InChIKey HSNUDHDRWVLMOO-UHFFFAOYSA-N
SMILES C#CCCC1(CCO)OCCO1

Mechanistic Utility & Orthogonal Reactivity

The architectural brilliance of CAS 91798-92-4 lies in its orthogonal reactivity. Each functional group can be manipulated independently without cross-reactivity, provided the correct chemical environment is maintained.

  • Terminal Alkyne: Serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. Because it is sterically unhindered, it undergoes rapid cycloaddition with azide-bearing payloads.

  • Primary Alcohol: Acts as a versatile handle for derivatization. It can be converted into a leaving group (via tosylation/mesylation), oxidized to an aldehyde or carboxylic acid, or protected as a silyl ether.

  • 1,3-Dioxolane Core: Protects the internal C3 ketone of the heptane backbone. It is highly stable to basic, nucleophilic, and reducing conditions, allowing rigorous transformations on the alkyne and alcohol. Once these modifications are complete, mild acidic hydrolysis selectively unmasks the ketone.

ReactivityMap Central 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol CAS: 91798-92-4 Alkyne Terminal Alkyne CuAAC / Sonogashira Central->Alkyne Bioorthogonal Conjugation Alcohol Primary Alcohol Derivatization / Oxidation Central->Alcohol Functional Group Interconversion Acetal 1,3-Dioxolane Masked Ketone Central->Acetal Acid-Catalyzed Deprotection

Orthogonal reactivity map of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol highlighting functional hubs.

Table 2: Orthogonal Reactivity Profile

Functional GroupReagent CompatibilityIncompatible ConditionsPrimary Transformation
1,3-Dioxolane Bases, Nucleophiles, ReductantsStrong aqueous acids (e.g., HCl, TFA)Deprotection to Ketone
Terminal Alkyne Acids, Mild OxidantsStrong bases, Cu/Pd catalysts (if unintended)Triazole formation (CuAAC)
Primary Alcohol Acids, Mild BasesStrong oxidants (e.g., Jones reagent)Esterification, Etherification

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and conditions are employed.

Protocol A: Acid-Catalyzed Deprotection to 1-Hydroxyhept-6-yn-3-one

This protocol details the unmasking of the central ketone, a critical step in utilizing this building block for downstream aldol reactions or reductive aminations .

Mechanistic Causality: The use of acetone as the solvent is not merely for solubility; it acts as a transketalization sink. By employing acetone in vast molar excess, Le Chatelier's principle drives the equilibrium toward the formation of the volatile 2,2-dimethyl-1,3-dioxolane, irreversibly unmasking the target ketone. The self-validating quench with saturated NaHCO₃ is equally critical. Failing to neutralize the p-toluenesulfonic acid (p-TsOH) prior to concentration will artificially concentrate the acid, which catalyzes deleterious side reactions such as the intramolecular aldol condensation of the newly formed ketone or the hydration of the terminal alkyne.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (0.34 g, 2.00 mmol) in 10 mL of anhydrous acetone in a round-bottom flask.

  • Catalysis: Add p-TsOH monohydrate (0.10 g, 0.50 mmol, 0.25 eq) in a single portion.

  • Propagation: Stir the mixture at 20 °C for 2 hours under an inert atmosphere (N₂ or Ar).

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc). Stain with KMnO₄ to visualize the alkyne/alcohol. The disappearance of the starting material validates the completion of the transketalization.

  • Quenching: Add 10 mL of saturated aqueous NaHCO₃ to the flask. Stir for 5 minutes to ensure complete neutralization of the acid catalyst.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography to yield 1-hydroxyhept-6-yn-3-one as a colorless oil (~95% yield).

DeprotectionWorkflow Start Protected Substrate (1.0 eq) Reagent p-TsOH (0.25 eq) Acetone Solvent Start->Reagent Reaction Stir at 20°C, 2h Transketalization Reagent->Reaction Quench Sat. NaHCO3 Quench Prevent Aldol Reaction->Quench Product 1-Hydroxyhept-6-yn-3-one (>90% Yield) Quench->Product

Step-by-step workflow for the acid-catalyzed deprotection of the 1,3-dioxolane core.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

This protocol leverages the terminal alkyne for bioconjugation, allowing the attachment of the masked ketone/alcohol construct to complex biomolecules or fluorophores .

Mechanistic Causality: The addition of sodium ascorbate serves as a self-validating redox buffer; it continuously reduces any oxidized Cu(II) back to the catalytically active Cu(I) state in situ. This causality is critical because trace oxygen in the reaction vessel can oxidize the catalyst, leading to unwanted Glaser homocoupling of the terminal alkyne. By maintaining a strict reducing environment, the protocol ensures high fidelity and chemoselectivity for the azide-alkyne cycloaddition.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne substrate (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Assembly: Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.10 eq). The solution should briefly turn brown before settling into a pale yellow/clear state, validating the generation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (Monitoring): Use LC-MS to confirm the consumption of the azide and the appearance of the mass corresponding to the 1,4-disubstituted 1,2,3-triazole product.

  • Workup: Dilute with water and extract with ethyl acetate. Wash with a dilute EDTA solution to strip residual copper ions from the product, dry, and concentrate.

References

  • PubChem. "Compound Summary for CID 24973699, 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol". National Center for Biotechnology Information. URL:[Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Disclaimer: The NMR data presented in this guide are predicted values generated from computational models. While these predictions are based on established algorithms and large datasets of experimental values, they should be used for guidance and reference purposes. Experimental verification is recommended for definitive structural elucidation.

Introduction

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a multifunctional organic molecule featuring a protected alcohol (as a dioxolane), a primary alcohol, and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1][2] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, a detailed experimental protocol for data acquisition, and an exploration of the underlying principles governing its spectral features.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol are summarized in the tables below. These values were generated using advanced computational algorithms that correlate molecular structure with NMR spectral data.[3][4][5][6][7]

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol have been systematically numbered as shown in the diagram below.

Caption: Molecular structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol with atom numbering for NMR assignment.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is expected to show distinct signals for each chemically non-equivalent proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H4~2.0t1HTerminal Alkyne (≡C-H)
H1~2.4m2HPropargylic Methylene (-C≡C-CH₂-)
H2~2.1m2HMethylene adjacent to C3
H6, H7~3.9 - 4.1m4HDioxolane Ring (-O-CH₂-CH₂-O-)
H8~2.0t2HMethylene adjacent to C5
H9~3.8t2HMethylene adjacent to OH (-CH₂-OH)
OHVariables1HHydroxyl (-OH)
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Predicted δ (ppm) Assignment
C4~70Terminal Alkyne (≡C-H)
C3~82Internal Alkyne (-C≡)
C1~15Propargylic Methylene (-C≡C-CH₂-)
C2~30Methylene adjacent to C3
C5~109Dioxolane Acetal Carbon (O-C-O)
C6, C7~65Dioxolane Ring (-O-CH₂-CH₂-O-)
C8~38Methylene adjacent to C5
C9~60Methylene adjacent to OH (-CH₂-OH)

Analysis and Interpretation of Predicted Spectra

The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus, which is influenced by factors such as electronegativity, hybridization, and magnetic anisotropy.[8]

  • ¹H NMR Spectrum:

    • The terminal alkyne proton (H4) is predicted to resonate around 2.0 ppm. While typically deshielded, the magnetic anisotropy of the triple bond shields the acetylenic proton, causing it to appear at a relatively upfield position compared to vinylic or aromatic protons.

    • The propargylic protons (H1) are deshielded by the adjacent alkyne and are expected around 2.4 ppm.

    • The dioxolane protons (H6, H7) are in a highly shielded environment due to the two adjacent oxygen atoms and are predicted to appear downfield in the range of 3.9-4.1 ppm.

    • The methylene protons adjacent to the hydroxyl group (H9) are also deshielded by the electronegative oxygen, with a predicted shift of approximately 3.8 ppm.

    • The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

  • ¹³C NMR Spectrum:

    • The alkynyl carbons (C3 and C4) are predicted to resonate in the characteristic range for sp-hybridized carbons, around 82 ppm and 70 ppm, respectively.

    • The acetal carbon of the dioxolane ring (C5) is significantly deshielded due to being bonded to two oxygen atoms and is predicted to have a chemical shift of about 109 ppm.[9]

    • The dioxolane ring carbons (C6, C7) are also deshielded by the oxygen atoms, appearing around 65 ppm.

    • The carbon bearing the hydroxyl group (C9) is deshielded by the electronegative oxygen and is predicted to be at approximately 60 ppm.

    • The remaining methylene carbons (C1, C2, and C8) are expected in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed, field-proven protocol for obtaining ¹H and ¹³C NMR spectra of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar molecules due to its good dissolving power and relatively simple residual solvent signal.[9] Other solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms filter Filter into NMR Tube add_tms->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup_1h Set up ¹H Experiment Parameters lock_shim->setup_1h acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h setup_13c Set up ¹³C Experiment Parameters acquire_1h->setup_13c acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0.00 ppm) baseline->calibrate integrate Integrate ¹H Spectrum calibrate->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Experimental workflow for NMR data acquisition and processing.

Instrument Parameters

The following are typical parameters for a modern Fourier transform NMR spectrometer (e.g., 400-600 MHz).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

    • Number of Scans: 1024 or more, due to the low sensitivity of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-220 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. The predicted chemical shifts, supported by a detailed analysis based on fundamental NMR principles, offer valuable insights for the structural verification of this compound. The included experimental protocol outlines a robust methodology for acquiring high-quality NMR data, which is essential for any researcher working with this or similar molecules. While computational predictions are a powerful tool, it is imperative to confirm these findings with experimental data for unambiguous structure determination.

References

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova NMR Predict. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Retrieved from [Link]

  • Certara. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You? Retrieved from [Link]

  • nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (2013, February 2). UWChemMRF Links. Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Databases. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not? Retrieved from [Link]

  • Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

  • Tzou, D. M. (2020, March 5). NMR Spectroscopy – Fundamental & Applications. TIGP Academia Sinica. Retrieved from [Link]

  • Roberts, J. D. (1959). Nuclear Magnetic Resonance: Applications to Organic Chemistry. McGraw-Hill. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. Retrieved from [Link]

  • Gáti, T., Dékány, M., Mernyák, E., Wölfling, J., & Szécsi, M. (2013). ¹H and ¹³C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry, 51(12), 830-836. Retrieved from [Link]

  • Grimblat, N., Pellegrinet, S. C., & Sarotti, A. M. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(35), 21029-21037. Retrieved from [Link]

  • Tantillo, D. J. (2014). ¹H and ¹³C NMR Scaling Factors for the Calculation of Chemical Shifts in Commonly Used Solvents Using Density Functional Theory. Journal of Chemical Theory and Computation, 10(2), 727-735. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved from [Link]

  • Lee, J., Lee, J. H., Nam, S. J., & Kang, H. (2024). Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral ¹H NMR Analysis of Model Systems. Journal of Natural Products, 87(8), 1665-1671. Retrieved from [Link]

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A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which its entire development trajectory is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide focuses on 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, a molecule with a unique structural motif combining a protected ketone and a terminal alkyne, suggesting potential utility as a versatile synthetic intermediate.

Publicly available experimental data on this specific compound is limited. Therefore, this document serves as both a repository of known information and, more critically, a detailed methodological framework for researchers to empirically determine its key physicochemical parameters. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are robust, self-validating, and grounded in established scientific principles.

Molecular Identity and Core Properties

The initial step in characterizing any compound is to establish its fundamental molecular identity. This information is the cornerstone for all subsequent experimental and computational work.

PropertyDataSource
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.208 g/mol [1]
Boiling Point Not available[1]
Melting Point Not available[1]
Density Not available[1]

The absence of experimental data for properties like boiling and melting points highlights the necessity for the empirical studies detailed in the following sections.

Lipophilicity (LogP): A Critical Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most influential physicochemical parameters in drug development. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the equilibrium distribution of a compound between an organic phase (commonly n-octanol) and an aqueous phase.[2][3] A positive LogP value indicates a higher concentration in the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] This value is crucial for predicting a drug's ability to cross biological membranes and its potential for binding to plasma proteins.[4]

Experimental Protocol: The Shake-Flask Method (Gold Standard)

The shake-flask method is the universally recognized gold standard for LogP determination due to its direct measurement of the partition coefficient at equilibrium.[2] Its primary advantage is accuracy, though it can be labor-intensive.[2][5]

Methodology:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This pre-saturation is critical to prevent volume changes during the experiment that would alter the final concentration.

  • Compound Addition: Accurately weigh and dissolve a sample of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol in the n-octanol phase. The initial concentration should be chosen to be within the linear range of the chosen analytical method.

  • Partitioning: Add an equal volume of the pre-saturated aqueous buffer to the n-octanol solution in a glass vial.

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from each phase. Analyze the concentration of the compound in each sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[3]

Shake_Flask_LogP_Workflow A Prepare Pre-Saturated n-Octanol & Aqueous Buffer B Dissolve Compound in n-Octanol Phase A->B C Add Aqueous Phase & Agitate to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Quantify Concentration in Each Phase (HPLC/LC-MS) D->E F Calculate LogP E->F Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Aqueous Solvent B Agitate for 24-72h to Reach Equilibrium A->B C Allow Excess Solid to Settle B->C D Filter Supernatant to Remove Solids C->D E Quantify Concentration of Filtrate (HPLC/LC-MS) D->E F Result: Thermodynamic Solubility E->F

Thermodynamic Solubility Determination Workflow.

Summary and Forward Outlook

The successful progression of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol from a synthetic intermediate to a potential drug candidate is inextricably linked to a comprehensive understanding of its physicochemical properties. While existing databases lack specific experimental values for this molecule, this guide provides the authoritative, step-by-step protocols necessary to generate this critical data.

The shake-flask methods for determining LogP and thermodynamic solubility represent the gold standards for accuracy and reliability. By adhering to these robust, self-validating experimental frameworks, researchers can confidently establish a complete physicochemical profile. This foundational knowledge will empower informed decision-making in lead optimization, formulation development, and the design of subsequent preclinical studies, ultimately paving the way for a more efficient and successful development path.

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Experimental determination of the logP using the spectrophotometric method. Clujul Medical. [Link]

  • 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol. Chemical Synthesis Database. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2007). PMC. [Link]

Sources

Mass Spectrometry Fragmentation Pathways for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter complex heterocyclic architectures that require rigorous mass spectrometric deconstruction. The molecule 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Chemical Formula: C₉H₁₄O₃, Exact Mass: 170.0943 Da) presents a fascinating analytical case study. It incorporates three distinct functional motifs: a 1,3-dioxolane ring (cyclic ketal), a terminal alkyne (but-3-ynyl group), and a primary alcohol (hydroxyethyl group).

This whitepaper provides an in-depth, mechanistic analysis of the collision-induced dissociation (CID) pathways of this molecule in positive electrospray ionization (ESI) mode. By understanding the thermodynamic drivers behind these fragmentations, researchers can confidently annotate MS/MS spectra for this and structurally homologous compounds.

Ionization Dynamics and Precursor Formation

Electrospray ionization (ESI) is a soft ionization technique that transfers molecules from the liquid phase into the gas phase with minimal residual internal energy [1]. For 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, positive ion mode ESI predominantly yields the intact protonated molecule [M+H]⁺ at m/z 171.1016 .

Protonation is competitive between the primary hydroxyl oxygen and the dioxolane ring oxygens. The site of protonation directly dictates the subsequent fragmentation cascade during CID, leading to two primary, convergent pathways.

Mechanistic Fragmentation Pathways

Pathway A: Dehydration and Ethylene Oxide Expulsion

Primary alcohols are highly susceptible to in-source or CID-induced dehydration in positive ESI mode [2].

  • Dehydration: Protonation of the primary alcohol initiates an E1-type elimination of water (-18.01 Da). This relieves steric strain and generates a terminal alkene (vinyl group) attached to the C2 position of the dioxolane ring, yielding the dehydrated oxonium ion at m/z 153.0910 .

  • Ring Cleavage: The remaining dioxolane ring is energetically primed for cleavage. Protonation of the ring oxygen induces the expulsion of neutral ethylene oxide (C₂H₄O, 44.03 Da). The thermodynamic driving force here is the formation of a highly stable, conjugated oxocarbenium ion (protonated hept-1-en-6-yn-3-one) at m/z 109.0648 .

Pathway B: Direct Ethylene Glycol Elimination

Alternatively, direct protonation of the dioxolane ring oxygen can bypass the dehydration step.

  • Concerted Elimination: The 1,3-dioxolane ring frequently undergoes rearrangement to expel neutral diols [3]. A hydrogen transfer from the alpha-carbon of the hydroxyethyl group to the ring oxygen promotes the direct elimination of ethylene glycol (C₂H₆O₂, 62.04 Da).

  • Convergence: This deep structural cleavage converges directly on the same conjugated oxocarbenium ion at m/z 109.0648 . Oxocarbenium ions are critical, highly stable intermediates in gas-phase fragmentation, dictating the dominant peaks in the MS/MS spectra of cyclic acetals [4].

Pathway C: Deep Cleavage of the Oxocarbenium Ion

The m/z 109.0648 intermediate acts as a structural hub. Upon higher collision energies, it undergoes further degradation:

  • Acryloyl Cation Formation: The oxocarbenium ion can lose the butynyl side chain via the neutral loss of vinylacetylene (C₄H₄, 52.03 Da). This generates the highly diagnostic acryloyl cation at m/z 57.0335 .

  • Carbon Monoxide Loss: A classic fragmentation for acylium and oxocarbenium species is the extrusion of carbon monoxide (CO, 27.99 Da) [5]. This yields a resonance-stabilized cycloalkenyl cation at m/z 81.0699 .

Quantitative Mass Spectrometry Data

To facilitate rapid spectral annotation, all theoretical exact masses and neutral losses are summarized below. Mass errors during high-resolution mass spectrometry (HRMS) analysis should be maintained below 5 ppm.

Precursor / FragmentFormulaExact Mass (m/z)Neutral LossStructural Assignment
[M+H]⁺ C₉H₁₅O₃⁺171.1016N/AProtonated Precursor Molecule
Fragment 1 C₉H₁₃O₂⁺153.0910H₂O (18.01 Da)Dehydrated Oxonium Ion
Fragment 2 C₇H₉O⁺109.0648C₂H₆O₂ (62.04 Da)Conjugated Oxocarbenium Ion
Fragment 3 C₆H₉⁺81.0699CO (27.99 Da)Cycloalkenyl Cation
Fragment 4 C₃H₅O⁺57.0335C₄H₄ (52.03 Da)Acryloyl Cation

Pathway Visualizations

G M_plus_H [M+H]+ m/z 171.1016 Dehydrated [M+H - H2O]+ m/z 153.0910 M_plus_H->Dehydrated - H2O (18.01 Da) Oxocarbenium [M+H - C2H6O2]+ m/z 109.0648 M_plus_H->Oxocarbenium - C2H6O2 (62.04 Da) Dehydrated->Oxocarbenium - C2H4O (44.03 Da) Acryloyl [C3H5O]+ m/z 57.0335 Oxocarbenium->Acryloyl - C4H4 (52.03 Da) Cycloalkenyl [C6H9]+ m/z 81.0699 Oxocarbenium->Cycloalkenyl - CO (27.99 Da)

Global ESI-MS/MS Fragmentation Cascade for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

Experimental Workflow: Self-Validating MS/MS Protocol

To ensure absolute scientific integrity and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system. Causality is built into the workflow: orthogonal validation steps ensure that the data acquired is free from isobaric interference and instrumental drift.

  • System Suitability & Calibration:

    • Action: Infuse a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

    • Causality: Ensures mass accuracy is strictly <5 ppm, preventing the misassignment of isobaric neutral losses (e.g., distinguishing CO loss[27.99 Da] from C₂H₄ loss [28.03 Da]).

  • Blank Verification:

    • Action: Inject a solvent blank (50:50 MeOH:H₂O with 0.1% Formic Acid).

    • Causality: Validates the absence of carryover or background chemical noise at the target m/z 171.1016 isolation window.

  • Precursor Isolation:

    • Action: Isolate m/z 171.1016 using a narrow quadrupole isolation window (1.0 m/z FWHM).

    • Causality: Prevents co-fragmentation of matrix ions, ensuring that all resulting MS/MS peaks are genuine descendants of the target precursor.

  • Isotopic Pattern Validation (MS1):

    • Action: Compare the MS1 isotopic envelope of the precursor against the theoretical distribution for C₉H₁₅O₃⁺.

    • Causality: Acts as an orthogonal check to confirm the empirical formula of the precursor before any fragmentation data is interpreted.

  • CID Energy Stepping (MS2):

    • Action: Acquire MS/MS spectra using stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV.

    • Causality: Low energy (15 eV) captures fragile primary transitions (e.g., water loss to m/z 153), while high energy (45 eV) drives deep structural cleavage to reveal robust terminal fragments (e.g., the m/z 57 acryloyl cation).

W S1 1. System Cal (<5 ppm Error) S2 2. Blank Check (No Carryover) S1->S2 S3 3. Isotope Val (MS1 Formula Check) S2->S3 S4 4. Isolation (1.0 m/z Window) S3->S4 S5 5. CID Stepping (NCE 15/30/45 eV) S4->S5

Step-by-step LC-HRMS/MS workflow optimization for structural elucidation.

References

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.[Link] [1]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611.[Link] [2]

  • Diaz, P., Ibáñez, M., Sancho, J. V., & Hernández, F. (1998). Identification of 1,3-Dioxanes and 1,3-Dioxolanes as Malodorous Compounds at Trace Levels in River Water, Groundwater, and Tap Water. Environmental Science & Technology, 32(21), 3325-3329.[Link] [3]

  • Elferink, H., Severijnen, M. E., Martens, J., Mensink, R. A., Berden, G., Oomens, J., ... & Boltje, T. J. (2019). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Journal of the American Chemical Society, 141(38), 15311-15321.[Link] [4]

  • Maynard, J. C., et al. (2020). Precision Mapping of O-Linked N-Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Chemical Society, 142(24), 10663-10672.[Link] [5]

IR spectroscopy absorption bands for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the key infrared (IR) spectroscopy absorption bands for the multifunctional organic compound, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. As a molecule incorporating a terminal alkyne, a primary alcohol, and a cyclic acetal (1,3-dioxolane), its IR spectrum presents a unique fingerprint rich with diagnostic information. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical characterization. We will dissect the spectrum into its constituent functional group absorptions, explaining the causality behind the position, intensity, and shape of each characteristic band. This guide includes a summary of expected absorption frequencies, a detailed experimental protocol for acquiring a high-fidelity spectrum, and a logical workflow diagram correlating the molecular structure to its spectral features.

Introduction: The Structural Context

Infrared spectroscopy is an indispensable technique in chemical analysis, providing rapid and non-destructive identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of specific frequencies of infrared light that correspond to the vibrational energies of molecular bonds.[1][2] For a complex molecule like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, this technique is paramount for verifying its synthesis and purity.

The molecule's structure contains three key functional groups, each with highly characteristic vibrational modes:

  • A Terminal Alkyne (-C≡C-H): Provides two distinct and highly diagnostic peaks: a sharp ≡C-H stretch at high wavenumber and a weaker C≡C triple bond stretch.

  • A Primary Alcohol (-CH₂OH): Characterized by a strong, broad O-H stretching band due to hydrogen bonding and a strong C-O stretching band in the fingerprint region.

  • A 1,3-Dioxolane Ring: This cyclic acetal features strong C-O-C ether-like stretching vibrations, which are crucial for confirming the integrity of this protective group.

This guide will systematically interpret the expected IR spectrum by analyzing the distinct regions where these functional groups dominate.

Detailed Spectral Analysis

The IR spectrum can be logically divided into key regions, each providing specific structural insights.

The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of bonds involving hydrogen (O-H, N-H, C-H). For 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, this area is particularly informative.

  • O-H Stretching (Alcohol): A prominent, strong, and broad absorption band is expected between 3500-3200 cm⁻¹.[3][4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[5][6] This hydrogen bonding creates a continuum of O-H bond strengths, leading to a wide range of absorbed frequencies. In very dilute solutions in a non-polar solvent, a sharper, "free" O-H peak may appear near 3600 cm⁻¹, but for a neat or concentrated sample, the broad hydrogen-bonded peak will dominate.[3][7]

  • ≡C-H Stretching (Terminal Alkyne): A sharp, strong, and narrow band should appear distinctly around 3330-3270 cm⁻¹.[8][9][10] This absorption is due to the stretching of the C-H bond where the carbon is sp-hybridized. Its high frequency is a result of the increased s-character and strength of the sp-hybridized C-H bond.[11] While it falls within the range of the broad O-H band, its sharp, narrow profile often allows it to be resolved as a distinct shoulder on the broader alcohol peak.[8]

  • C-H Stretching (Alkyl): Multiple strong bands are expected in the 3000-2850 cm⁻¹ region.[12][13][14] These absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups of the alkyl chain and the dioxolane ring. The presence of these peaks just below the 3000 cm⁻¹ threshold is a clear indicator of sp³-hybridized carbon atoms.[11][15]

The Triple Bond Region (2300 cm⁻¹ - 2000 cm⁻¹)

This region of the spectrum is often sparsely populated, making any absorption highly diagnostic.[5]

  • C≡C Stretching (Alkyne): A weak to medium intensity, sharp band is anticipated in the 2260-2100 cm⁻¹ range.[8][9][11] The C≡C triple bond stretch is inherently weak because the vibration results in a very small change in the bond's dipole moment, especially compared to more polar bonds like C=O or O-H.[16] For a terminal alkyne, the asymmetry provides enough of a dipole moment change for the peak to be observable, unlike in a perfectly symmetrical internal alkyne where it can be absent.[9]

The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex vibrational absorptions, including bending vibrations and single-bond stretches, that are unique to the molecule as a whole.

  • C-H Bending (Alkyl): The scissoring vibrations of the -CH₂- groups will produce a medium intensity band around 1470-1450 cm⁻¹.[13][14][15]

  • C-O Stretching (Alcohol and Dioxolane): This is a critical area for this molecule. A series of strong absorption bands will be present between 1260 cm⁻¹ and 1000 cm⁻¹.

    • The primary alcohol C-O stretch is expected as a strong band around 1050 cm⁻¹.[3][17][18]

    • The dioxolane ring's C-O-C stretches will also produce very strong bands in this vicinity. Cyclic ethers and acetals typically show multiple strong bands due to asymmetric and symmetric C-O-C stretching modes, often between 1140-1070 cm⁻¹.[19][20][21] The combination of the alcohol and dioxolane C-O stretches will result in a complex and intense pattern in this region, which is highly characteristic of the molecule's structure.

  • ≡C-H Bending (Terminal Alkyne): A strong and often broad band resulting from the out-of-plane bending of the terminal alkyne C-H bond is expected between 700-610 cm⁻¹.[8][22] The presence of this band is strong confirmatory evidence for a terminal alkyne.

Summary of Key IR Absorption Bands

The following table summarizes the expected diagnostic absorption bands for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

Wavenumber (cm⁻¹)Functional Group & Bond VibrationIntensity & Shape
~3350 (3500-3200)Alcohol (O-H stretch, H-bonded)Strong, Broad
~3300 (3330-3270)Terminal Alkyne (≡C-H stretch)Strong, Sharp, Narrow
3000-2850Alkyl (sp³ C-H stretch)Strong to Medium
~2120 (2260-2100)Alkyne (C≡C stretch)Weak to Medium, Sharp
1470-1450Alkyl (-CH₂- bend, scissoring)Medium
1260-1000Alcohol (C-O stretch) & Dioxolane (C-O-C stretches)Multiple Strong Bands
~650 (700-610)Terminal Alkyne (≡C-H bend)Strong, Broad

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical connection between the molecule's functional components and their primary absorption regions in an IR spectrum.

G cluster_mol 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol cluster_spec Characteristic IR Absorption Regions (cm⁻¹) mol Molecular Structure alkyne Terminal Alkyne (-C≡C-H) alcohol Primary Alcohol (-CH₂OH) dioxolane 1,3-Dioxolane (C-O-C) alkyl Alkyl Chain (sp³ C-H) alkyne_ch_stretch ≡C-H Stretch ~3300 (Sharp) alkyne->alkyne_ch_stretch alkyne_cc_stretch C≡C Stretch ~2120 alkyne->alkyne_cc_stretch alkyne_ch_bend ≡C-H Bend ~650 alkyne->alkyne_ch_bend oh_stretch O-H Stretch ~3350 (Broad) alcohol->oh_stretch co_stretch C-O Stretches 1000-1260 alcohol->co_stretch dioxolane->co_stretch alkyl_ch_stretch C-H Stretch 2850-3000 alkyl->alkyl_ch_stretch

Caption: Correlation of molecular functional groups to their IR absorption regions.

Standard Operating Protocol: FTIR Spectrum Acquisition

This protocol describes the acquisition of an IR spectrum for a neat liquid sample, such as 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

5.1. Instrument Preparation

  • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.

  • Confirm the sample compartment is clean and the desiccator is active to minimize atmospheric water and CO₂ interference.

5.2. Background Spectrum Acquisition

  • Before introducing the sample, ensure the ATR crystal surface is impeccably clean. Wipe the crystal gently with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to evaporate completely.

  • Initiate the "Background Scan" function in the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 to 32 scans for a good signal-to-noise ratio.

5.3. Sample Analysis

  • Place a single drop of the neat liquid sample, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • If the ATR accessory is equipped with a pressure arm, lower it gently onto the sample to ensure good contact between the liquid and the crystal surface.

  • Initiate the "Sample Scan" function. Use the same scan parameters (e.g., number of scans, resolution) as the background scan to ensure proper spectral subtraction.

  • The software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.

5.4. Data Processing and Cleaning

  • Process the resulting spectrum as needed. Common processing steps include baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

  • Thoroughly clean the ATR crystal immediately after analysis using the same procedure as in step 5.2.1 to prevent cross-contamination.

Conclusion

The infrared spectrum of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a rich source of structural information. A systematic analysis allows for the confident identification of its three primary functional groups. The sharp ≡C-H stretch (~3300 cm⁻¹) and weak C≡C stretch (~2120 cm⁻¹) confirm the terminal alkyne. The broad O-H stretch (~3350 cm⁻¹) is indicative of the hydrogen-bonded alcohol. Finally, the complex and intense series of absorptions in the 1260-1000 cm⁻¹ region serves as a composite signature for both the primary alcohol C-O bond and the C-O-C linkages of the vital dioxolane ring. This guide provides the foundational knowledge for researchers to effectively use IR spectroscopy as a tool for the qualitative analysis of this and structurally related molecules.

References

Sources

A Methodological Guide to the Crystallographic Analysis of Novel Small Molecules: A Case Study of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth search for the crystal structure and X-ray diffraction data for "2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol" in major crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Protein Data Bank (PDB), as well as a general search of scientific literature, yielded no specific results for this compound. This indicates that the crystal structure of this particular molecule has likely not been determined and/or published in the public domain as of the last update.

Therefore, this guide will proceed by presenting a comprehensive, in-depth technical methodology for determining the crystal structure of a novel small organic molecule, using "2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol" as a representative case study. This approach will provide researchers, scientists, and drug development professionals with a practical and authoritative framework for their own work.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physical, chemical, and biological properties. For professionals in drug discovery and materials science, elucidating this structure is often a critical step in understanding a compound's mechanism of action, optimizing its activity, and ensuring its suitability for a given application. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of small molecules.

This guide provides a detailed, field-proven methodology for the crystallographic analysis of a novel small organic molecule, using the hypothetical case of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. We will navigate the entire workflow, from obtaining suitable single crystals to the final analysis and validation of the molecular structure, emphasizing the rationale behind key experimental choices.

Part 1: The Foundation of Structure - Growing High-Quality Single Crystals

The success of any crystallographic study hinges on the quality of the single crystals. The ideal crystal for SC-XRD is a well-ordered, single lattice with sufficient size and minimal defects. The process of obtaining such crystals is often more of an art than a science, requiring patience and systematic screening of various conditions.

Experimental Protocol: Crystal Growth
  • Material Purification: Begin with the highest purity sample of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. Impurities can inhibit crystal nucleation and growth. Techniques such as column chromatography or recrystallization are often necessary.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound to a moderate extent, and the compound's solubility should decrease significantly with a change in conditions (e.g., temperature, addition of an anti-solvent). A screening of common laboratory solvents of varying polarities is recommended.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to nucleation and crystal growth. This is often the simplest and most successful starting point.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Slow Cooling: If the compound's solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then slowly cooled. This controlled decrease in temperature can lead to the formation of high-quality crystals.

Part 2: Illuminating the Structure - The X-ray Diffraction Experiment

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which directs a beam of X-rays onto the crystal and measures the intensity and position of the diffracted beams.

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and to reduce thermal motion during data collection.

  • Data Collection Parameters: The crystal is then placed on the diffractometer and cooled, typically to 100 K, to minimize thermal vibrations. The data collection strategy is determined, including the choice of X-ray wavelength (e.g., Mo Kα or Cu Kα), the exposure time per frame, and the range of data to be collected. Modern diffractometers with CCD or CMOS detectors can automate much of this process.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screen->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Acquisition X-ray Diffraction Data Acquisition Mounting->Data_Acquisition Data_Reduction Data Reduction & Scaling Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: From Data to Model - Structure Solution and Refinement

The raw diffraction data is a collection of intensities and positions of diffracted spots. This data must be processed to determine the unit cell parameters, space group, and ultimately the atomic coordinates of the molecule.

Experimental Protocol: Structure Solution and Refinement
  • Data Reduction and Space Group Determination: The raw data is integrated to determine the intensity of each reflection and scaled to correct for experimental variations. The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are typically used for small molecules to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An initial model of the molecule is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

  • Validation: The final structure is validated using a variety of metrics, including the R-factor (a measure of the agreement between the observed and calculated structure factors), the goodness-of-fit, and an analysis of the residual electron density map.

Table 1: Representative Crystallographic Data for a Novel Small Molecule
ParameterExample ValueDescription
Chemical FormulaC9 H14 O3The elemental composition of the molecule.
Formula Weight170.20The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system to which the unit cell belongs.
Space GroupP2₁/cThe symmetry of the arrangement of molecules within the unit cell.
a, b, c (Å)10.123(4), 8.456(2), 12.345(5)The dimensions of the unit cell.
α, β, γ (°)90, 109.87(2), 90The angles of the unit cell.
Volume (ų)998.7(6)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.132 g/cm³The calculated density of the crystal.
R₁ [I > 2σ(I)]0.045A measure of the agreement between the observed and calculated structure factor amplitudes for observed reflections.
wR₂ (all data)0.123A weighted R-factor based on all data.
Goodness-of-fit (S)1.05An indicator of the quality of the refinement; a value close to 1 is ideal.

Part 4: The Final Picture - Structural Analysis and Interpretation

With a validated crystal structure, the final step is to analyze the molecular geometry and intermolecular interactions. This information is invaluable for understanding the compound's behavior and for guiding further research.

The analysis of the crystal structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol would involve:

  • Determination of Bond Lengths and Angles: Confirming the expected molecular connectivity and identifying any unusual geometric parameters that may indicate strain or interesting electronic effects.

  • Conformational Analysis: Determining the torsion angles to understand the three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Identifying and analyzing non-covalent interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern how the molecules pack in the crystal lattice. This is crucial for understanding the physical properties of the solid and can be relevant for drug-receptor interactions.

logical_relationship cluster_structure Molecular Structure cluster_properties Compound Properties Bond_Lengths Bond Lengths Bond_Angles Bond Angles Torsion_Angles Torsion Angles Phys_Chem Physicochemical Properties Bio_Activity Biological Activity Material_Props Material Properties Structure_Info 3D Structural Information Structure_Info->Bond_Lengths Structure_Info->Bond_Angles Structure_Info->Torsion_Angles Structure_Info->Phys_Chem Structure_Info->Bio_Activity Structure_Info->Material_Props

Caption: Relationship between 3D structure and compound properties.

Conclusion

While the specific crystal structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is not currently available in the public domain, the methodology outlined in this guide provides a robust and comprehensive framework for its determination. By following these field-proven protocols, researchers can confidently approach the crystallographic analysis of novel small molecules, unlocking the critical structural insights that drive innovation in drug discovery and materials science. The principles of careful crystallization, precise data collection, and rigorous structure solution and refinement are universal and form the bedrock of modern structural chemistry.

References

  • Title: Single-Crystal X-ray Diffraction Source: Wikipedia URL: [Link]

  • Title: Crystal Growth Source: Wikipedia URL: [Link]

  • Title: Crystallization Source: Wikipedia URL: [Link]

  • Title: X-ray Crystallography Source: Wikipedia URL: [Link]

  • Title: Space Group Source: Wikipedia URL: [Link]

  • Title: The Phase Problem Source: Wikipedia URL: [Link]

  • Title: R-factor (crystallography) Source: Wikipedia URL: [Link]

Architecting Photoaffinity Probes: A Technical Guide to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of chemical proteomics and drug target identification, the design of minimalist, multifunctional photoaffinity labels (PAL) is paramount. The compound 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (CAS: 91798-92-4) has emerged as a foundational trifunctional scaffold in modern organic synthesis[1][2]. By integrating a bioorthogonal terminal alkyne, a masked reactive ketone (1,3-dioxolane), and a highly derivatizable primary alcohol, this building block enables the divergent synthesis of both traditional aliphatic diazirines and novel photoreleasable oxadiazolines[3][4]. This whitepaper dissects the structural causality, synthetic workflows, and proteomic applications of this critical intermediate.

Structural Anatomy & Chemical Causality

The utility of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol lies in the orthogonal reactivity of its three functional domains:

  • The 1,3-Dioxolane (Masked Ketone): During upstream synthesis, the ketone at the C3 position must be protected to survive strong reducing agents (e.g., LiAlH4​ ). The cyclic ketal provides immense steric and electronic stability. Once selectively deprotected, the revealed ketone serves as the obligate electrophile for condensation with nitrogenous nucleophiles (ammonia or hydrazides) to form photoreactive heterocycles.

  • The Terminal Alkyne (But-3-ynyl group): Positioned at the terminus of the aliphatic chain, this moiety is biologically inert but highly reactive under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions. It allows for downstream "click" enrichment using biotin-azide or visualization via fluorophore-azide conjugates[4].

  • The Primary Alcohol (Ethanol group): This acts as the modular attachment point. It can be converted into a leaving group (mesylate/tosylate), oxidized to a carboxylic acid, or subjected to Mitsunobu conditions to introduce amines or methanethiosulfonate (MTS) groups for cysteine-specific tethering[3][4].

Upstream Synthesis: Masking the Electrophile

The synthesis of the dioxolane scaffold begins with ethyl 3-oxohept-6-ynoate.

  • Causality of Protection: Direct reduction of the ester would simultaneously reduce the C3 ketone to a secondary alcohol, destroying the necessary handle for PAL generation. Therefore, the ketone is first protected as a 1,3-dioxolane using ethylene glycol and catalytic p-toluenesulfonic acid (p-TsOH) under Dean-Stark conditions[4].

  • Reduction: The resulting ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate is treated with Lithium Aluminum Hydride ( LiAlH4​ ) at 0 °C, warming to room temperature. The dioxolane is completely stable to hydride attack, resulting in a clean reduction of the ester to the primary alcohol, yielding 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol in excellent yields (~84%)[4].

Downstream Derivatization: Unmasking and PAL Generation

The critical divergence point in the synthetic tree is the acid-catalyzed deprotection of the ketal to yield 1-hydroxyhept-6-yn-3-one (CAS: 1450754-40-1)[5][6]. Acetone is typically used as the solvent; it acts as a transacetalization sink, thermodynamically driving the equilibrium toward the free ketone[2].

From 1-hydroxyhept-6-yn-3-one, two primary classes of photoaffinity probes are generated:

  • Aliphatic Diazirines: The ketone is condensed with liquid ammonia and hydroxylamine-O-sulfonic acid (HOSA) at -78 °C to form an intermediate diaziridine. Subsequent oxidation with iodine yields the diazirine. Diazirines are the gold standard for PAL due to their small size and generation of highly reactive carbenes upon 365 nm irradiation[4][7].

  • Photoreleasable Oxadiazolines: Addressing the limitations of diazirines (e.g., non-specific C-H insertion and storage stability), recent 2024 advances utilize the ketone to form oxadiazolines. A one-pot dehydration with hydrazide followed by oxidative cyclization using [bis(acetoxy)iodo]benzene (BAIB) yields an oxadiazoline label. Upon 302–330 nm irradiation, these cleanly liberate a diazo reactive moiety capable of modifying specific nucleophilic residues in an aqueous environment[3].

Synthesis A Ethyl 3-oxohept-6-ynoate B Dioxolane Intermediate CAS: 91798-92-4 A->B 1. Ethylene glycol, TsOH 2. LiAlH4 reduction C Ketone Precursor CAS: 1450754-40-1 B->C TsOH, Acetone (Deprotection) D Diazirine PAL Probe C->D NH3(l), HOSA then I2 E Oxadiazoline PAL Probe C->E Hydrazide, then PhI(OAc)2

Synthetic divergence of 91798-92-4 into diazirine and oxadiazoline photoaffinity labels.

Chemical Proteomics Workflow

In a typical target identification workflow, the primary alcohol of the synthesized PAL is converted into an MTS group (forming MTS-alkynyldiazirine)[4].

  • Tagging: The MTS group reacts with a specific cysteine residue on a "bait" protein via disulfide exchange.

  • Crosslinking: The tagged bait is incubated with cellular lysates. UV irradiation generates a carbene (from diazirine) or diazo (from oxadiazoline), covalently crosslinking the bait to interacting "prey" proteins[3][4].

  • Enrichment: The complex is lysed, and the terminal alkyne is "clicked" with a biotin-azide probe. The crosslinked complexes are enriched on streptavidin beads and analyzed via LC-MS/MS[4][8].

Proteomics P Functionalized PAL Probe (e.g., MTS-Alkynyldiazirine) Bait Bait Protein (Cys-labeled) P->Bait Disulfide formation (via MTS group) Complex Protein-Protein Complex Bait->Complex Cellular Incubation Prey Interacting Prey Protein Prey->Complex Crosslink Covalent Crosslink (Carbene Insertion) Complex->Crosslink UV Irradiation (365 nm) Enrich CuAAC Click & Enrichment (Biotin-Azide) Crosslink->Enrich Cell Lysis & Click Chemistry

Chemical proteomics workflow utilizing PAL probes for target identification and enrichment.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocol details the critical deprotection step that bridges the upstream scaffold to the downstream reactive probes[2].

Protocol: Synthesis of 1-Hydroxyhept-6-yn-3-one (Ketal Deprotection)

  • Initialization: Dissolve 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (0.34 g, 2.00 mmol) in 10 mL of anhydrous acetone.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.10 g, 0.50 mmol).

    • Scientific Rationale: Acetone serves a dual purpose as both the solvent and a sacrificial ketone. By providing a massive molar excess of acetone, the equilibrium of the transacetalization reaction is driven forcefully toward the liberation of the target ketone.

  • Reaction: Stir the mixture at room temperature (20 °C) for 2 to 3 hours under an inert nitrogen atmosphere.

  • Quenching: Add 10 mL of saturated aqueous NaHCO3​ .

    • Scientific Rationale: Immediate neutralization of the p-TsOH catalyst is mandatory. If the acid is not neutralized prior to concentration, the newly formed ketone can undergo self-aldol condensation, or the terminal alkyne may undergo acid-catalyzed hydration.

  • Extraction & Purification: Extract the aqueous layer with Diethyl Ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the residue via silica gel column chromatography to yield 1-hydroxyhept-6-yn-3-one as a colorless oil (0.24 g, 95% yield).

Quantitative Data Summary

Intermediate / ProductCAS NumberSynthetic RoleTypical YieldKey Reaction Conditions
Ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetateN/AProtected ester84%Ethylene glycol, p-TsOH, Toluene, Reflux
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol 91798-92-4 Trifunctional scaffold 84% LiAlH4​ , Et2​O , 0 °C to RT, 2 h
1-Hydroxyhept-6-yn-3-one1450754-40-1Direct PAL precursor95%p-TsOH (0.25 eq), Acetone, RT, 2-3 h
MTS-AlkynyldiazirineN/ACys-specific PAL Probe43% NH3​ (l), HOSA, then I2​ ; followed by MTS derivatization
Oxadiazoline PAL Building BlockN/APhotoreleasable Label65%Hydrazide, then PhI(OAc)2​

References

  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies Source: RSC Advances / PubMed Central (2019) URL:[Link]

  • Oxadiazolines as Photoreleasable Labels for Drug Target Identification Source: Journal of the American Chemical Society (ACS Publications, 2024) URL:[Link]

  • PubChemLite - 1-hydroxyhept-6-yn-3-one (C7H10O2) Source: PubChem URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Chemical Proteomics Specialists Application Context: Intermediate synthesis for diazirine-based photoaffinity labels (PAL) and cross-linkers.

Introduction and Mechanistic Rationale

The compound 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a critical building block in the synthesis of photo-crosslinking reagents used in chemical proteomics, such as MTS-alkynyldiazirine[1][2]. These probes are essential for mapping protein-protein interactions and identifying drug targets by trapping transient binding events via UV irradiation.

The synthesis of this intermediate relies on the selective reduction of its precursor, ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate . The chemical logic dictates the use of a strong reducing agent, Lithium Aluminum Hydride ( LiAlH4​ ), to convert the ester directly into a primary alcohol[2]. Crucially, the 1,3-dioxolane moiety serves as a robust protecting group that masks the underlying ketone from reduction, while the terminal alkyne remains inert under these specific hydride reduction conditions[1].

Experimental Workflow

SynthesisWorkflow SM Starting Material Ethyl 2-(2-(but-3-yn-1-yl)- 1,3-dioxolan-2-yl)acetate Reagents Reduction LiAlH4, Dry Ether, 0°C to RT, 2h SM->Reagents Quench Quenching Slow H2O addition at 0°C Reagents->Quench Workup Workup Ether Extraction, Brine Wash, MgSO4 Drying Quench->Workup Purification Purification SiO2 Chromatography (Hexane/EtOAc 4:1) Workup->Purification Product Product 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (84% Yield) Purification->Product

Workflow for the LiAlH4 reduction of the dioxolane-protected ester to the primary alcohol.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 35.3 mmol scale reaction[1][2].

ReagentMW ( g/mol )AmountmmolEquivalentsRole
Ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate~212.247.5 g35.31.0Starting Material
Lithium Aluminum Hydride ( LiAlH4​ )37.951.47 g38.81.1Reducing Agent
Diethyl Ether (dry)74.12220 mL--Solvent
Deionized Water18.02100 mL--Quenching Agent

Step-by-Step Synthesis Protocol

Self-Validating System Note: To ensure the integrity of the protocol, Thin-Layer Chromatography (TLC) should be employed before the quenching step to confirm the total consumption of the starting ester.

Step 1: Preparation of the Hydride Suspension
  • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet to ensure strictly anhydrous conditions.

  • Suspend LiAlH4​ (1.47 g, 38.8 mmol) in dry diethyl ether (200 mL).

  • Cool the suspension to 0 °C using an ice-water bath. Expert Insight: LiAlH4​ reductions are highly exothermic. Establishing a 0 °C baseline prevents solvent boil-off and controls the kinetics of the initial hydride transfer[1].

Step 2: Substrate Addition
  • Dissolve the starting material, ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate (7.5 g, 35.3 mmol), in dry diethyl ether (20 mL).

  • Add this solution dropwise to the cooled LiAlH4​ suspension via an addition funnel or syringe. Expert Insight: Dropwise addition is critical to prevent thermal runaway and minimize the formation of side products.

Step 3: Reaction Propagation
  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm naturally to room temperature.

  • Stir continuously for 2 hours[2]. Validation Check: Spot the reaction mixture on a silica TLC plate against the starting material. A complete shift to a more polar spot (the alcohol) indicates reaction completion.

Step 4: Quenching
  • Re-cool the reaction vessel to 0 °C.

  • Slowly and cautiously quench the reaction by the dropwise addition of water (100 mL)[1]. Expert Insight: Unreacted LiAlH4​ reacts violently with water, evolving highly flammable hydrogen gas. Vigorous stirring and extremely slow addition are mandatory to prevent localized superheating and potential ignition.

Step 5: Workup and Extraction
  • Transfer the quenched mixture to a separatory funnel.

  • Separate the upper organic layer from the aqueous layer.

  • Extract the remaining aqueous layer with diethyl ether (2 × 100 mL) to ensure maximum recovery of the product[2].

  • Combine all organic layers and wash with brine (100 mL) to remove residual water and water-soluble impurities.

  • Dry the combined organic phase over anhydrous magnesium sulfate ( MgSO4​ ).

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

Step 6: Purification
  • Purify the crude concentrated material via silica gel ( SiO2​ ) column chromatography.

  • Elute using an isocratic solvent system of Hexane/Ethyl Acetate (4:1, v/v)[1].

  • Pool the product-containing fractions and concentrate in vacuo. Expected Outcome: The protocol yields approximately 5.07 g (84% yield) of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol as a colorless oil[2].

References

  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies White Rose Research Online
  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies PMC (PubMed Central)

Sources

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Safety Note: Small organic azides can be explosive and should be handled with care behind a safety shield. Avoid distillation, precipitation, or isolation of small molecule azides away from a solvent in significant quantities. [8][9]

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol describes the reaction of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol with benzyl azide as a model system.

Materials:

  • 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Alkyne)

  • Benzyl Azide (Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: tert-Butanol, Deionized Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 1 M Sodium Ascorbate in water, and 50 mM TBTA in a 4:1 DMF/t-BuOH mixture. [15]2. Reaction Setup:

    • In a reaction vial, dissolve the alkyne (1.0 eq, e.g., 0.2 mmol, 34.0 mg) in a 1:1 mixture of t-butanol and water (4 mL).

    • Add the benzyl azide (1.1 eq, 0.22 mmol, 29.3 mg).

    • Add the TBTA solution (0.05 eq, 0.01 mmol, 0.2 mL of 50 mM stock).

    • Add the CuSO₄ solution (0.02 eq, 0.004 mmol, 0.08 mL of 50 mM stock).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst. [14]3. Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 eq, 0.02 mmol, 0.02 mL of 1 M stock).

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [16] * Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole product.

ParameterRecommended ValueRationale
Alkyne:Azide Ratio 1.0 : 1.1-1.2A slight excess of one reagent can drive the reaction to completion.
CuSO₄ Loading 1-5 mol%Catalytic amount is sufficient; higher loading can complicate purification.
Sodium Ascorbate 5-10 mol%Sufficient excess to reduce all Cu(II) and maintain a reducing environment.
Ligand:Copper Ratio 1:1 to 5:1A 1:1 ratio is often sufficient, but a 5:1 ratio provides extra protection for the catalyst, especially in bioconjugation. [17]
Concentration 0.05 - 0.2 MHigher concentrations generally lead to faster reaction rates.
Temperature Room Temp to 40 °CThe reaction is typically efficient at room temperature; gentle heating can overcome minor steric hindrance. [15]
Protocol 2: Post-Click Acetal Deprotection

Materials:

  • Purified triazole product from Protocol 1

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • Dissolve the triazole product (1.0 eq) in THF (e.g., 5 mL per 100 mg).

  • Add 2M HCl (2.0 eq) dropwise while stirring.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary to yield the ketone-functionalized triazole.

Protocol 3: Aqueous Bioconjugation of an Azide-Modified Peptide

This protocol outlines the conjugation of the title alkyne to an azide-containing peptide.

Materials:

  • Azide-modified peptide

  • 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - water-soluble ligand

  • Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.2-7.8. Avoid Tris buffers, which can chelate copper. [8] Procedure:

  • Reagent Preparation:

    • Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mg/mL (typically 25-100 µM).

    • Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM Sodium Ascorbate in water. [17][18] * Prepare a 10 mM stock of the alkyne in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution.

    • Add the alkyne stock solution to achieve a final concentration of 5-10 fold molar excess over the peptide.

    • In a separate tube, prepare the catalyst premix: combine the CuSO₄ and THPTA solutions (e.g., for a 5:1 ligand-to-copper ratio, mix appropriate volumes). Let it stand for 1-2 minutes. [18]3. Initiation and Incubation:

    • Add the catalyst premix to the peptide/alkyne mixture to a final Cu concentration of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the solution by inverting the tube (avoid vigorous vortexing which can denature proteins and introduce oxygen) and incubate at room temperature for 1-4 hours or at 4 °C overnight. [15]4. Purification:

    • Purify the resulting peptide conjugate from excess small molecules and copper using size-exclusion chromatography (SEC), dialysis, or spin filtration.

Troubleshooting Guide

Even a robust reaction like CuAAC can encounter issues. The following guide addresses common problems.

Troubleshooting_TreeTroubleshooting CuAAC ReactionsstartLow or No Product Yieldq1Is the catalyst active?start->q1a1_noSolution: Catalyst Inactiveq1->a1_noNoq2Are all reagents soluble?q1->q2Yesa1_sol1. Degas all solvents/reagents.2. Use fresh Sodium Ascorbate.3. Maintain inert (Ar/N₂) atmosphere.a1_no->a1_sola2_noSolution: Poor Solubilityq2->a2_noNoq3Is steric hindrance an issue?q2->q3Yesa2_sol1. Change solvent system (e.g., add DMSO/DMF co-solvent).2. Gently warm the reaction.3. Check for precipitation during reaction.a2_no->a2_sola3_noSolution: Other Issuesq3->a3_noNoa3_yesSolution: Steric Hindranceq3->a3_yesYesa3_sol1. Check reagent purity and stoichiometry.2. Ensure buffer compatibility (no chelators).3. Test for substrate inhibition.a3_no->a3_sola3_sol_yes1. Increase reaction time.2. Increase reaction temperature (40-60°C).3. Increase reagent concentration.a3_yes->a3_sol_yes

Decision tree for troubleshooting low-yield reactions.
ProblemPotential CauseRecommended Solution
Low or No Yield Catalyst Oxidation: The active Cu(I) has been oxidized to inactive Cu(II) by oxygen.Degas all solvents and reagents thoroughly before use. Ensure a sufficient excess of sodium ascorbate is present. Maintain an inert atmosphere (N₂ or Ar). [14]
Poor Solubility: One of the reactants or the catalyst complex is not fully dissolved.Use a co-solvent like DMSO or DMF (up to 10-20%) to improve solubility. [8][14]Gentle heating may also help.
Incompatible Buffer: Buffer components (e.g., Tris, high concentrations of chloride) are chelating the copper catalyst.Use non-coordinating buffers like HEPES, MOPS, or phosphate buffers. [8]
Side Product Formation Alkyne Homocoupling (Glaser coupling): Oxygen contamination can lead to the oxidative coupling of the terminal alkyne.Ensure thorough degassing and maintain an inert atmosphere. A sufficient excess of reducing agent helps prevent this. [5]
Difficulty in Purification Copper Contamination: The triazole product can chelate copper, leading to residual metal in the final product.Wash the organic solution with aqueous EDTA or ammonia solutions to remove copper. Passing the solution through a copper-scavenging resin can also be effective. [14][19]
Bioconjugation Failure Biomolecule Degradation: Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive proteins or DNA.Use an accelerating ligand like THPTA, often at a 5:1 ratio to copper, which serves as a sacrificial reductant and protects the biomolecule. [17]Minimize agitation and keep tubes capped. [8]
Substrate Inhibition: Functional groups on the biomolecule (e.g., thiols in cysteine) may coordinate to the copper and inhibit the reaction.Increase the concentration of the copper/ligand complex. In some cases, a denaturant may be required to expose the alkyne/azide group. [8]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern chemical ligation. The strategic use of multifunctional building blocks like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol elevates this chemistry from a simple linking tool to a sophisticated method for the hierarchical assembly of complex molecules. The ability to perform an initial click reaction and subsequently unmask a new reactive handle in a "post-click" modification step provides researchers, scientists, and drug development professionals with a powerful and flexible approach to designing next-generation conjugates, probes, and advanced materials.

References

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Protein Science, 52(1), 15.3.1–15.3.23. [Link]

  • Wang, D., et al. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. Journal of the American Chemical Society. [Link]

  • baseclick GmbH. (n.d.). Protocols. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1337-1350. [Link]

  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2655. [Link]

  • Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2032. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]

  • JETIR. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR, 6(6). [Link]

  • Chemistry Stack Exchange. (2020). Stubborn CuAAC reaction as derivatization for ESI-MS. [Link]

  • Ley, S. V., et al. (2014). A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 10, 2928–2934. [Link]

  • ACS Omega. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. [Link]

  • Chemical Synthesis Database. (2025). 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol. [Link]

  • ResearchGate. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. [Link]

  • Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. [Link]

  • Molecules. (2023). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. [Link]

  • Wu, L.-Y., et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett. [Link]

Application Note & Protocols: A Guide to Sequential and Orthogonal Bioconjugation Using 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Controlled Molecular Assembly

In the landscape of advanced biotherapeutics, diagnostics, and proteomics, the ability to construct precisely defined molecular architectures is paramount. Bifunctional linkers are central to this endeavor, providing a molecular bridge to covalently connect two or more distinct entities, such as a protein and a therapeutic payload or a targeting ligand and a reporter molecule.[1] However, the true potential of a bifunctional linker is realized when its reactive groups can be addressed independently, a concept known as orthogonal conjugation.[2] This allows for a stepwise, controlled assembly of complex bioconjugates, minimizing side reactions and ensuring a homogenous final product.

This application note introduces 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol , a novel heterobifunctional linker designed for just such a purpose. This molecule possesses two distinct functional handles: a primary alcohol and a terminal alkyne. Crucially, the alkyne is part of a butynyl group attached to a 1,3-dioxolane, a protecting group for a ketone.[3] This structure offers a unique three-stage reactivity profile:

  • Esterification: The primary alcohol is readily available for conjugation to carboxylic acids on a biomolecule or payload.[4]

  • Click Chemistry: The terminal alkyne can participate in highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][]

  • Ketone Chemistry (Post-Deprotection): The 1,3-dioxolane is an acid-labile protecting group.[3] Its removal unmasks a ketone, providing a third, latent reactive site for chemistries such as oxime or hydrazone formation.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. We will delve into its properties, provide detailed protocols for sequential conjugation strategies, and offer insights into the characterization of the resulting bioconjugates.

Physicochemical Properties and Handling

Visualization of the Linker and its Functionality

To fully appreciate the utility of this linker, a visual representation of its structure and potential conjugation pathways is essential.

Caption: Chemical structure and reactive functionalities of the bifunctional linker.

Protocol 1: Sequential Conjugation via Esterification Followed by CuAAC

This protocol outlines a two-step process where the linker is first attached to a payload containing a carboxylic acid via its hydroxyl group. The resulting alkyne-functionalized payload is then conjugated to an azide-modified biomolecule using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Overview

workflow1 start Payload-COOH + Linker-OH step1 Esterification (EDC/NHS) start->step1 intermediate Payload-Linker-Alkyne step1->intermediate purify1 Purification (HPLC/Chromatography) intermediate->purify1 step2 CuAAC Reaction (Biomolecule-N₃, Cu(I)) final Biomolecule-Linker-Payload step2->final purify2 Purification (SEC/Dialysis) final->purify2 purify1->step2 workflow2 start Biomolecule-N₃ + Linker-Alkyne step1 SPAAC Reaction (with strained alkyne) start->step1 intermediate Biomolecule-Linker-OH step1->intermediate purify1 Purification (SEC/Dialysis) intermediate->purify1 step2 Esterification (Payload-COOH, EDC/NHS) final Biomolecule-Linker-Payload step2->final purify2 Purification (SEC/Dialysis) final->purify2 purify1->step2

Sources

Application Note: Strategic Protection and Deprotection of the Dioxolane Ring in 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone for achieving complex molecular architectures.[1][2][3] The molecule 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol serves as an excellent case study, presenting a trifecta of common functional groups: a primary alcohol, a terminal alkyne, and a protected ketone in the form of a 1,3-dioxolane. The dioxolane group, a cyclic ketal, is a robust and widely used mask for carbonyl functionalities, offering stability across a broad range of non-acidic chemical environments.[4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical protocols for both the formation (protection) and cleavage (deprotection) of the dioxolane ring within this specific molecular framework. We will delve into the causality behind experimental choices, offering field-proven insights to ensure high-fidelity transformations while preserving the integrity of the sensitive alcohol and alkyne moieties. The principles of orthogonal protection strategies, where one group can be manipulated without affecting others, are central to the methodologies discussed.[2][7]

Part I: Protection Strategy: Formation of the Dioxolane Ring

The creation of the target molecule begins with the protection of its ketone precursor, 1-hydroxy-5-hexyne-3-one. This transformation masks the electrophilic carbonyl carbon, allowing for subsequent reactions to be performed on other parts of the molecule.

Core Principle: Acid-Catalyzed Ketalization

The formation of a 1,3-dioxolane is a reversible, acid-catalyzed reaction between a ketone and ethylene glycol.[4][6][8] The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of ethylene glycol's hydroxyl groups to form a hemiacetal intermediate. An intramolecular cyclization and subsequent elimination of a water molecule yield the stable five-membered dioxolane ring.[6] To ensure high yields, the equilibrium must be driven towards the product, typically by removing the water generated during the reaction.[4][8]

Protection_Mechanism cluster_elim Ketone Ketone Precursor (1-hydroxy-5-hexyne-3-one) Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Dioxolane Protected Product (2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol) Hemiacetal Hemiacetal Intermediate Protonated_Ketone->Hemiacetal + Ethylene Glycol Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion H2O - H₂O Hemiacetal->H2O Protonated_Dioxolane Protonated Dioxolane Oxonium_Ion->Protonated_Dioxolane Intramolecular Cyclization Protonated_Dioxolane->Dioxolane - H⁺ H_plus H+ Ethylene_Glycol Ethylene Glycol H_plus_out - H+

Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.

Experimental Protocol 1: Standard Protection via Dean-Stark Azeotropic Distillation

This classic and robust method utilizes an acid catalyst in a solvent that forms an azeotrope with water, facilitating its removal and driving the reaction to completion.

Materials:

  • 1-hydroxy-5-hexyne-3-one

  • Ethylene glycol (1.2 - 1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.01 - 0.05 equivalents)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-hydroxy-5-hexyne-3-one (1.0 eq), toluene (to make a ~0.5 M solution), ethylene glycol (1.2 eq), and p-TsOH (0.02 eq).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and condenser. Heat the mixture to reflux. Toluene and water will co-distill, with the water being trapped in the Dean-Stark arm and the toluene returning to the flask.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or by observing the cessation of water collection in the trap (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.[6]

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Part II: Deprotection Strategy: Cleavage of the Dioxolane Ring

The primary utility of the dioxolane group lies in its predictable and selective removal. The deprotection regenerates the ketone, unmasking it for subsequent synthetic transformations. The key challenge is to achieve this cleavage without altering the alcohol or terminal alkyne functionalities.

Core Principle: Acid-Catalyzed Hydrolysis

Deprotection is the microscopic reverse of the protection reaction: an acid-catalyzed hydrolysis.[9][10] The reaction is driven to completion by the presence of a large excess of water in the reaction medium.[10] The mechanism involves protonation of a dioxolane oxygen, followed by ring-opening to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent deprotonation release the ketone and ethylene glycol.[9]

Deprotection_Mechanism Dioxolane Protected Substrate Protonated_Dioxolane Protonated Dioxolane Dioxolane->Protonated_Dioxolane + H⁺ Ketone Deprotected Ketone Carbocation Resonance-Stabilized Carbocation Protonated_Dioxolane->Carbocation Ring Opening Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H₂O Hemiketal->Ketone Proton Transfer & -Ethylene Glycol H_plus H₃O⁺ H2O + H₂O H_plus_out - H⁺

Caption: Acid-catalyzed mechanism for 1,3-dioxolane deprotection (hydrolysis).

Orthogonal Considerations

The dioxolane group is stable to bases, nucleophiles, hydrides, and many oxidizing/reducing agents, making it an excellent choice for orthogonal protection schemes.[4][11][12] Its primary liability is its sensitivity to acid.[4] This selectivity is crucial, as the primary alcohol and terminal alkyne in our target molecule are generally stable to the mild acidic conditions required for dioxolane cleavage.

Experimental Protocol 2: Standard Aqueous Acid Hydrolysis

This is the most common and straightforward method for dioxolane deprotection.

Materials:

  • 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

  • Acetone or Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl) or 10% aqueous p-TsOH

  • Ethyl acetate or Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the dioxolane-protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask.[4]

  • Acidification: Add a catalytic amount of 2M HCl (e.g., 0.1-0.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-6 hours. Progress should be carefully monitored by TLC to avoid potential side reactions from prolonged exposure to acid. Gentle heating (40-50 °C) can be used to accelerate the reaction if necessary.[4]

  • Neutralization: Once the starting material is consumed, carefully add saturated aqueous NaHCO₃ solution dropwise until effervescence ceases to neutralize the acid.

  • Solvent Removal: Remove the bulk of the organic co-solvent (acetone or THF) under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate or diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected ketone.

  • Purification: Purify via flash column chromatography if required.

Experimental Protocol 3: Mild Deprotection with a Lewis Acid Catalyst

In cases where substrates are particularly sensitive to strong Brønsted acids, Lewis acid catalysts in wet organic solvents can provide a milder alternative.[8]

Materials:

  • 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

  • Cerium(III) triflate (Ce(OTf)₃) (catalytic amount, e.g., 5-10 mol%)

  • Nitromethane (CH₃NO₂)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Reaction Setup: Dissolve the substrate (1.0 eq) in nitromethane containing a small amount of water (e.g., 10-20 equivalents).

  • Catalyst Addition: Add Ce(OTf)₃ (0.05 eq) to the solution.

  • Reaction: Stir at room temperature and monitor by TLC. This method often provides high yields and selectivity.[8]

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the product with ethyl acetate and purify as described in Protocol 2.

Data Summary and Method Selection

The choice of protection or deprotection method is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

Method Conditions Advantages Limitations Compatibility Notes
Protection 1: Dean-Stark p-TsOH, Toluene, RefluxRobust, high-yielding, drives equilibrium effectively.Requires heat, strong acid catalyst.Alkyne and alcohol are stable under these conditions.
Deprotection 2: Aqueous Acid HCl or p-TsOH in Acetone/H₂O, RTSimple, common reagents, generally efficient.Can be too harsh for highly acid-sensitive molecules.Excellent for the target molecule; alkyne/alcohol unaffected.
Deprotection 3: Lewis Acid Ce(OTf)₃, wet CH₃NO₂, RTVery mild, nearly neutral pH, high chemoselectivity.[8]Requires specialized Lewis acid catalyst.Ideal for complex substrates with other acid-labile groups.

Conclusion

The 1,3-dioxolane ring is an exceptionally reliable and versatile protecting group for the ketone functionality in 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. Its formation via standard acid-catalyzed azeotropic distillation is efficient and high-yielding. More importantly, its selective removal can be readily achieved under mild acidic hydrolysis, leaving the crucial primary alcohol and terminal alkyne groups intact. The development of even milder deprotection protocols using Lewis acids has further expanded the utility of this protecting group, allowing for its integration into complex synthetic routes where functional group tolerance is paramount. By understanding the underlying mechanisms and carefully selecting the reaction conditions as outlined in this guide, researchers can confidently employ the dioxolane group to navigate challenging synthetic pathways.

References

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic-chemistry.org. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Chm.bris.ac.uk. Available at: [Link]

  • Kaliappan, K. P. Protecting Groups. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Organic-chemistry.org. Available at: [Link]

  • Baran, P. S., et al. Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Available at: [Link]

  • Myers, A. G. Protecting Groups for Organic Synthesis. Harvard University. Available at: [Link]

  • Wikipedia. Dioxolane. En.wikipedia.org. Available at: [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Available at: [Link]

  • Chandrasekhar, S., et al. A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation. Synthetic Communications, 1997. Available at: [Link]

  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Scribd.com. Available at: [Link]

  • Chemical Synthesis Database. 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol. Chem-synthesis.com. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Primary Alcohol in 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The molecule 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a highly versatile synthetic building block, uniquely poised for complex molecular assembly. Its structure presents three key features for strategic manipulation: a terminal alkyne for coupling reactions (e.g., Sonogashira, click chemistry), a primary alcohol amenable to a wide array of transformations, and a 1,3-dioxolane moiety acting as a stable protecting group for a latent ketone functionality.[1][2][3] This trifecta of functional groups allows for sequential, chemoselective modifications, making it an invaluable intermediate in the synthesis of natural products, active pharmaceutical ingredients (APIs), and advanced materials.

This guide provides a comprehensive overview of robust and field-proven protocols for the selective functionalization of the primary hydroxyl group. We will move beyond simple procedural lists to explore the mechanistic rationale behind each transformation, enabling researchers to make informed decisions and troubleshoot effectively.

The Gatekeeper: Understanding the 1,3-Dioxolane Protecting Group

Before manipulating the primary alcohol, it is critical to appreciate the role of the 1,3-dioxolane. This cyclic acetal is exceptionally stable under neutral, basic, and many reductive and oxidative conditions.[1][3] This stability is the cornerstone of the molecule's utility, as it allows the primary alcohol to be modified without interference from the otherwise reactive ketone it masks.

The dioxolane is, however, sensitive to acidic conditions, which are used for its removal (deprotection) to reveal the parent carbonyl.[1][4][5][6] Therefore, all subsequent functionalization protocols for the alcohol have been selected for their compatibility with this acid-labile group.

Pathway 1: Oxidation of the Primary Alcohol to an Aldehyde

The conversion of the primary alcohol to the corresponding aldehyde is a pivotal transformation, opening pathways to imines, alkenes (via Wittig-type reactions), and carboxylic acids. The primary challenge is preventing over-oxidation to the carboxylic acid.[7] Here, we detail three highly reliable, mild, and chemoselective methods.

Method A: Swern Oxidation

The Swern oxidation is a classic and highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[8][9] The reaction proceeds under mild, low-temperature conditions, making it ideal for substrates with sensitive functional groups.

Mechanistic Insight: The reaction begins with the activation of DMSO by oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[9] The alcohol then attacks this species, forming a key alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added to deprotonate the carbon alpha to the oxygen, inducing an elimination reaction that yields the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[8] The low temperature (-78 °C) is crucial to prevent side reactions and decomposition of the active species.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase prep_flask 1. Prepare Flask - Add Oxalyl Chloride in DCM - Cool to -78 °C prep_dmso 2. Activate DMSO - Add DMSO solution dropwise - Stir for 15 min prep_flask->prep_dmso Formation of active species add_alcohol 3. Add Substrate - Add Alcohol solution dropwise - Stir for 30-45 min prep_dmso->add_alcohol add_base 4. Add Base - Add Triethylamine - Stir for 30 min add_alcohol->add_base Formation of alkoxysulfonium salt warm_quench 5. Warm & Quench - Warm to RT - Add Water add_base->warm_quench Elimination to form aldehyde extract 6. Extraction - Extract with DCM warm_quench->extract wash_purify 7. Wash & Purify - Wash with brine, dry, concentrate - Purify via chromatography extract->wash_purify

Caption: A general experimental workflow for the Swern Oxidation.

Protocol: Swern Oxidation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 mL) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.2 eq.) dropwise.

  • Activation: In a separate flask, dissolve anhydrous DMSO (2.2 eq.) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled reaction mixture via syringe. Stir for 15 minutes.

  • Substrate Addition: Dissolve 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 eq.) in anhydrous DCM (3 mL) and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically purified by flash column chromatography on silica gel.

  • Safety Note: The reaction generates carbon monoxide gas. All operations must be performed in a well-ventilated fume hood. The byproduct, dimethyl sulfide, has a strong, unpleasant odor and should be quenched with bleach before disposal.[9]

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[10][11] It operates under neutral pH and at room temperature, offering excellent functional group tolerance.[12]

Mechanistic Insight: The reaction involves the exchange of an acetate ligand on the periodinane with the alcohol substrate. This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(III) species, which releases the aldehyde product.[10]

Protocol: DMP Oxidation

  • Reaction Setup: To a solution of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.[12]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Safety Note: DMP can be shock-sensitive and potentially explosive, particularly on a large scale. Handle with care.[12]

Method C: TEMPO-Catalyzed Oxidation

This method uses a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant.[7][13][14] This system is highly chemoselective for primary alcohols and avoids the use of heavy metals.[7] A common and effective co-oxidant is trichloroisocyanuric acid (TCCA).[7]

Mechanistic Insight: The co-oxidant (TCCA) oxidizes TEMPO to the active N-oxoammonium ion. This species is the true oxidant that reacts with the alcohol in a concerted process to form the aldehyde, regenerating a hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized by TCCA, completing the catalytic cycle.[7]

Protocol: TCCA/TEMPO Oxidation

  • Reaction Setup: In a round-bottom flask, suspend TCCA (1.1 eq.) in anhydrous DCM and cool to 0 °C.

  • Substrate Addition: In a separate flask, dissolve the alcohol (1.0 eq.) and TEMPO (0.01-0.02 eq.) in anhydrous DCM. Slowly add this solution to the cooled TCCA suspension over 20-30 minutes, maintaining the temperature between 0-5 °C.[7]

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous Na₂CO₃ solution. Filter the mixture through a pad of Celite to remove solids.

  • Purification: Separate the layers of the filtrate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde for purification.

Parameter Swern Oxidation DMP Oxidation TEMPO-Catalyzed Oxidation
Primary Oxidant Activated DMSO[8]Dess-Martin Periodinane[11]N-oxoammonium ion (from TEMPO)[7]
Temperature -78 °C to RT[8]Room Temperature[12]0 °C to Room Temperature[7]
Key Reagents Oxalyl Chloride, DMSO, Et₃N[9]DMPTEMPO (catalytic), TCCA (stoichiometric)[7]
Advantages High yield, reliable, good for sensitive substrates.Mild (neutral pH), simple setup, high yields.Catalytic, high chemoselectivity, no heavy metals.[7]
Disadvantages Low temp required, CO gas evolution, foul odor (DMS).[9]Reagent is potentially explosive, high molecular weight.[12]Requires careful control of stoichiometry and temperature.

Pathway 2: Conversion to an Effective Leaving Group

The hydroxyl group is a notoriously poor leaving group (OH⁻ is a strong base). To facilitate nucleophilic substitution reactions, it must first be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups due to resonance stabilization.[15][16][17]

Method: Tosylation

This transformation is reliably achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[18] An important feature of this reaction is that the C-O bond of the alcohol is not broken, meaning the reaction proceeds with retention of configuration at the stereocenter.[16][18]

G cluster_oxidation Oxidation cluster_substitution Substitution Precursor cluster_direct Direct Conversion start 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Primary Alcohol) aldehyde Aldehyde start->aldehyde Swern / DMP / TEMPO tosylate Tosylate (Good Leaving Group) start->tosylate TsCl, Pyridine ether Ether start->ether Williamson (NaH, R-X) ester Ester start->ester Steglich / Mitsunobu tosylate->ether R-ONa (SN2)

Sources

Application Notes and Protocols for the Preparation of PROTAC Linkers Incorporating 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing ternary complex formation, pharmacokinetic properties, and ultimately, the efficiency of protein degradation.[4]

Linkers are broadly classified as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid (e.g., incorporating cyclic structures or alkynes).[2] The building block at the heart of this guide, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, offers a unique scaffold for the synthesis of semi-rigid linkers. The terminal alkyne provides a versatile handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and modular assembly of PROTACs.[5][6] The dioxolane moiety serves as a protected diol, which can be maintained to impart specific conformational constraints or deprotected to introduce hydrophilicity and potential new interaction points within the linker.

This guide provides a comprehensive overview, quantitative data, and detailed protocols for the synthesis of the 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol building block and its incorporation into a model PROTAC targeting the BRD4 bromodomain for degradation via the VHL E3 ligase.

Data Presentation

The successful synthesis of the key building block and its subsequent incorporation into a PROTAC can be monitored and confirmed through various analytical techniques. The following tables provide expected data for the key intermediates and the final PROTAC molecule.

Table 1: Physicochemical and Analytical Data for Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Signals (CDCl₃, δ ppm)
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetateC₁₁H₁₆O₄212.24213.11~4.2 (q), ~4.0 (m), ~2.7 (s), ~2.4 (t), ~2.0 (t), ~1.2 (t)
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanolC₉H₁₄O₃170.21171.10~4.0 (m), ~3.8 (t), ~2.4 (t), ~2.0 (t), ~1.9 (t)
BRD4-targeting PROTACC₄₇H₅₄FN₉O₉S956.06956.38~8.5-7.0 (m, aromatic), ~4.5-3.5 (m, linker/VHL), ~2.5-1.0 (m, aliphatic)

Table 2: Reagents for PROTAC Synthesis

ReagentPurposeSupplier Example
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetateLinker PrecursorSigma-Aldrich (Cat# 91798-91-3)
Lithium Aluminium Hydride (LiAlH₄)Reducing AgentSigma-Aldrich
Azide-functionalized BRD4 inhibitorPOI LigandSynthesized as per literature
Azide-functionalized VHL ligandE3 Ligase LigandSynthesized as per literature
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Click Chemistry CatalystSigma-Aldrich
Sodium AscorbateReducing Agent for Cu(I)Sigma-Aldrich

Experimental Protocols

Part 1: Synthesis of the Linker Building Block: 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

This protocol describes the reduction of the commercially available ester, ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, to the corresponding primary alcohol.

Materials:

  • Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate (1.0 eq)

  • Lithium Aluminium Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous Et₂O in a round-bottom flask at 0 °C (ice bath).

  • Slowly add a solution of ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate (1.0 eq) in anhydrous Et₂O to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with Et₂O.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol as a colorless oil.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the alcohol proton and the disappearance of the ethyl ester signals.

  • ¹³C NMR (100 MHz, CDCl₃): Verify the expected number of carbon signals.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product.

Part 2: PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate the synthesized alkyne-containing linker with azide-functionalized POI and E3 ligase ligands. For this example, we will perform a sequential, one-pot reaction.

Materials:

  • 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 eq)

  • Azide-functionalized BRD4 inhibitor (e.g., a derivative of JQ1) (1.1 eq)

  • Azide-functionalized VHL ligand (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.3 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • In a reaction vial, dissolve the azide-functionalized BRD4 inhibitor (1.1 eq) and 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.15 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the formation of the intermediate by LC-MS.

  • Once the first click reaction is complete, add the azide-functionalized VHL ligand (1.1 eq) to the reaction mixture.

  • Add another portion of freshly prepared aqueous sodium ascorbate (0.15 eq) and CuSO₄·5H₂O (0.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a solid.[7]

Characterization of the Final PROTAC:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[7]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity. The formation of the triazole ring will result in a characteristic singlet in the ¹H NMR spectrum around δ 7.5-8.0 ppm.[8]

Part 3: Optional Deprotection of the Dioxolane Group

If the final application requires the free diol within the linker, the dioxolane protecting group can be removed under acidic conditions.

Materials:

  • PROTAC with dioxolane-protected linker (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the purified PROTAC in a mixture of DCM, water, and TFA (e.g., 8:1:1 v/v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by LC-MS.

  • Upon completion, remove the solvents under reduced pressure.

  • Re-dissolve the residue in a suitable solvent and purify by preparative reverse-phase HPLC to yield the final deprotected PROTAC.

Visualizations

Experimental Workflow

G cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: PROTAC Assembly cluster_2 Part 3: Optional Deprotection start Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate reduction Reduction with LiAlH₄ start->reduction product1 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol reduction->product1 click1 CuAAC Click Reaction product1->click1 azide_poi Azide-functionalized POI Ligand azide_poi->click1 azide_e3 Azide-functionalized E3 Ligand click2 Second CuAAC Click Reaction azide_e3->click2 intermediate Linker-POI Conjugate click1->intermediate intermediate->click2 product2 Final PROTAC click2->product2 deprotection Acidic Hydrolysis (TFA) product2->deprotection final_product Deprotected PROTAC deprotection->final_product

Caption: Workflow for the synthesis of a PROTAC incorporating the target linker.

PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->POI E3 E3 Ligase PROTAC->E3 PROTAC->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The strategic design and synthesis of PROTAC linkers are paramount to the development of effective protein degraders. The 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol building block provides a valuable scaffold for creating semi-rigid linkers with a convenient handle for modular assembly via click chemistry. The protocols outlined in this guide offer a robust and reproducible methodology for the preparation of this linker and its incorporation into PROTACs, facilitating the exploration of structure-activity relationships and the optimization of degrader efficacy.

References

  • Hachiya, I., Yamamoto, T., & Inagaki, T. (2014). TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT) FROM 2,3-BUTANEDIONE. HETEROCYCLES, 88(1), 607.
  • Barton, D. H. R., et al. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Science, 10(35), 8047-8060.
  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric alkynylation of α‐keto esters with terminal alkynes. Retrieved from [Link]

  • Morken, J. P., et al. (2014). Enantiospecific Alkynylation of Alkylboronic Esters.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Yoshida, S., et al. (2025, December 18). Accelerating next-generation drug discovery with click-based construction of PROTACs. EurekAlert!. Retrieved from [Link]

  • Fokin, V. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(24), 9542-9550.
  • MDPI. (2023, March 18). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Retrieved from [Link]

  • O'Connor, P. B., et al. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 247-256.
  • National Center for Biotechnology Information. (n.d.). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. Retrieved from [Link]

  • Liu, J., et al. (2023, December 29). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2014, April 9). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 26.27 - Technical Brief – Use of Click Chemistry for Possible Crosslinking, Click Synthesis of a Potentially Useful azido support and New Click Product - Cyanine 7 Azide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. Retrieved from [Link]

  • MDPI. (2013, June 19). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Retrieved from [Link]

  • Vanderbilt Center for Technology Transfer & Commercialization. (n.d.). One-Step Hydrosilylation for Click Chemistry Compatible Surfaces. Retrieved from [Link]

Sources

Application Note: Incorporating 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol into PEGylated Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The "stealth" properties imparted by poly(ethylene glycol) (PEG) are essential for prolonging the systemic circulation of nanocarriers. However, this same hydration layer severely hinders cellular uptake and endosomal escape at the target site—a phenomenon known as the "PEG dilemma."

To overcome this, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol serves as a highly specialized, trifunctional linker designed for programmable PEG shedding. The molecule integrates three distinct functional domains:

  • Primary Alcohol (Ethanol arm): Enables facile esterification with carboxyl-terminated stealth polymers (e.g., mPEG-COOH).

  • Terminal Alkyne (But-3-ynyl arm): Facilitates highly efficient, orthogonal Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to azide-functionalized nanoparticles or payloads[1].

  • 1,3-Dioxolane Ring (Ketal core): Acts as the pH-responsive trigger.

The use of acetal and ketal linkages is a premier strategy for exploiting the unique acidic environment of disease sites, such as the tumor microenvironment (TME) or endolysosomal compartments[2]. At physiological pH (7.4), the dioxolane ring remains intact, maintaining the stealth phenotype. Upon entry into the mildly acidic TME or endosomes (pH 5.0–6.5), hydronium ions catalyze the rapid hydrolysis of the ketal. This cleavage physically detaches the PEG corona, exposing the underlying nanoparticle to facilitate membrane fusion and payload release. Research demonstrates that such pH-sensitive linkages can achieve half-lives on the order of minutes at pH 5.5, while remaining stable for hours in systemic circulation[3].

Mechanism A Systemic Circulation (pH 7.4) B Intact 1,3-Dioxolane PEG Shield Active A->B C Tumor Microenvironment (pH 5.0 - 6.5) B->C D Acetal Hydrolysis PEG Shedding C->D E Exposed Nanoparticle Enhanced Uptake D->E

Logical mechanism of pH-responsive PEG shedding via 1,3-dioxolane hydrolysis.

Experimental Workflows & Protocols

The following protocols outline the synthesis of the cleavable PEG-linker, its conjugation to a model nanocarrier, and the subsequent validation of its pH-responsive shedding capabilities.

Workflow S1 Step 1: Linker Synthesis Esterification of PEG-COOH S2 Step 2: CuAAC Click Conjugation Attachment to Azide-NPs S1->S2 S3 Step 3: Purification Dialysis against pH 7.4 Buffer S2->S3 S4 Step 4: Cleavage Assay DLS/Zeta Potential at pH 5.5 vs 7.4 S3->S4

Experimental workflow for synthesizing and validating the pH-responsive PEGylated delivery system.

Protocol 1: Synthesis of mPEG-Dioxolane-Alkyne Conjugate

Objective: Covalently attach 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol to mPEG-COOH via Steglich esterification.

  • Causality & Rationale: EDC is utilized to activate the terminal carboxyl group of mPEG-COOH, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst to facilitate the attack of the primary alcohol from the dioxolane derivative. Anhydrous conditions are critical because the O-acylisourea intermediate is highly susceptible to hydrolysis in the presence of moisture, which would drastically reduce the reaction yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of mPEG-COOH (e.g., 5 kDa) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Activation: Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.5 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature (RT) for 30 minutes to activate the carboxylate.

  • Coupling: Add 1.2 eq of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol dropwise to the activated mixture.

  • Reaction: Stir the solution continuously for 24 hours at RT in the dark.

  • Purification: Concentrate the reaction mixture via rotary evaporation. Precipitate the polymer by adding the concentrated solution dropwise into an excess of cold diethyl ether (-20°C). Filter and dry under vacuum.

  • Self-Validation System: Analyze the purified product via 1 H-NMR (CDCl 3​ ). The complete disappearance of the -CH 2​ OH proton signal and the downfield shift of the adjacent methylene protons confirm successful esterification.

Protocol 2: CuAAC Click Conjugation to Azide-Functionalized Nanoparticles

Objective: Graft the mPEG-Dioxolane-Alkyne onto the surface of an azide-functionalized nanoparticle (NP-N 3​ ).

  • Causality & Rationale: The terminal alkyne reacts with surface azides exclusively via CuAAC. Sodium ascorbate is added in a 5-to-1 molar excess relative to CuSO 4​ to continuously reduce inactive Cu(II) into the catalytically active Cu(I) species. Maintaining the reaction buffer strictly at pH 7.4 is imperative; any drop in pH during the conjugation phase will trigger premature hydrolysis of the 1,3-dioxolane ring.

Step-by-Step Methodology:

  • Dispersion: Disperse NP-N 3​ in 10 mM Phosphate Buffered Saline (PBS) strictly adjusted to pH 7.4.

  • Reagent Addition: Add 2.0 eq of the synthesized mPEG-Dioxolane-Alkyne (relative to available surface azides).

  • Catalyst Preparation: In a separate vial, mix CuSO 4​ (0.1 eq) with sodium ascorbate (0.5 eq) in deionized water until the solution turns pale yellow (indicating Cu(I) formation).

  • Conjugation: Immediately add the catalyst mixture to the nanoparticle suspension. Stir gently for 12 hours at RT.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO appropriately sized for the NP) and dialyze against pH 7.4 PBS for 48 hours to remove unreacted PEG and copper catalysts.

  • Self-Validation System: Perform FTIR spectroscopy on a lyophilized aliquot of the NPs. The complete disappearance of the characteristic azide stretching band (~2100 cm −1 ) validates complete cycloaddition.

Protocol 3: In Vitro pH-Responsive Cleavage and Shedding Assay

Objective: Quantify the kinetics of PEG shedding in simulated physiological and endosomal environments.

  • Causality & Rationale: Dynamic Light Scattering (DLS) is used to monitor the hydrodynamic diameter and zeta potential of the nanoparticles. At pH 5.5, the hydrolysis of the ketal linkage strips the highly hydrated PEG corona from the particle. This results in a measurable decrease in the hydrodynamic diameter. Concurrently, the removal of the neutral PEG shield exposes the underlying surface charge of the nanoparticle core, resulting in a sharp shift in zeta potential.

Step-by-Step Methodology:

  • Incubation: Divide the purified PEGylated NPs into two equal cohorts. Incubate Cohort A in PBS (pH 7.4) and Cohort B in Sodium Acetate buffer (pH 5.5) at 37°C under mild agitation.

  • Sampling: Extract 100 µL aliquots from each cohort at predefined time points (0, 1, 4, and 24 hours).

  • Measurement: Dilute the aliquots in their respective buffers and measure the hydrodynamic diameter and zeta potential using a DLS instrument.

  • Self-Validation System: Run a parallel control group utilizing non-cleavable PEGylated NPs (e.g., conjugated via a stable amide bond) to ensure that any observed size reduction is strictly due to dioxolane hydrolysis and not buffer-induced particle degradation.

Quantitative Data Presentation

The table below summarizes the expected physicochemical changes of the nanoparticle system during the pH-responsive cleavage assay. The data clearly illustrates the stability of the delivery system at physiological pH and the rapid shedding of the PEG corona under endosomal conditions.

Table 1: Quantitative Cleavage Kinetics and Physicochemical Properties

Time (h)Hydrodynamic Diameter (pH 7.4)Zeta Potential (pH 7.4)Hydrodynamic Diameter (pH 5.5)Zeta Potential (pH 5.5)
0 145.2 ± 2.1 nm-2.4 ± 0.5 mV145.2 ± 2.1 nm-2.4 ± 0.5 mV
1 144.8 ± 1.9 nm-2.3 ± 0.4 mV112.4 ± 3.5 nm+8.5 ± 1.2 mV
4 145.0 ± 2.2 nm-2.5 ± 0.6 mV85.6 ± 4.1 nm+18.2 ± 1.5 mV
24 146.1 ± 2.5 nm-2.2 ± 0.5 mV78.4 ± 2.8 nm+24.6 ± 1.8 mV

Note: The reduction in size from ~145 nm to ~78 nm at pH 5.5 corresponds to the loss of the PEG hydration layer. The shift from a neutral (-2.4 mV) to a highly positive (+24.6 mV) zeta potential indicates the successful exposure of the underlying cationic nanoparticle core, which is primed for cellular membrane interaction.

References

  • Title: An acetal-based PEGylation reagent for pH-sensitive shielding of DNA polyplexes Source: PubMed / Bioconjugate Chemistry URL
  • Title: Click chemistry-based drug delivery systems for targeted cancer therapy Source: PMC - NIH URL
  • Title: Acetal containing polymers as pH-responsive nano-drug delivery systems Source: PubMed / Journal of Controlled Release URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a critical two-step sequence utilized in the development of photoaffinity probes and cross-linking labels[1]. The process begins with ethyl 3-oxohept-6-ynoate , which undergoes ketalization to protect the ketone, followed by lithium aluminum hydride (LiAlH 4​ ) reduction of the ester to yield the final primary alcohol.

Despite the straightforward nature of these transformations, researchers frequently encounter severely depressed yields (often <40% overall). As an application scientist, I have analyzed the mechanistic bottlenecks in this pathway. The primary culprits are transesterification during the ketalization step and product entrapment within aluminum emulsions during the reduction workup. This guide provides field-validated troubleshooting strategies to optimize both steps and establish a self-validating workflow.

Pathway Visualization & Failure Modes

SynthesisWorkflow SM Ethyl 3-oxohept-6-ynoate (Starting Material) Step1 Step 1: Ketalization (Ethylene Glycol, pTsOH) SM->Step1 Int Ethyl 2-(2-(but-3-yn-1-yl)- 1,3-dioxolan-2-yl)acetate Step1->Int Optimal: TEOF, rt, 16h Side1 Side Product: Ethylene Glycol Ester (Transesterification) Step1->Side1 Sub-optimal: High heat, excess glycol Step2 Step 2: Ester Reduction (LiAlH4, Et2O, 0 °C) Int->Step2 Target 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Target Product) Step2->Target Optimal: Fieser Quench (Basic/Neutral) Side2 Side Product: Deprotected Ketone (Hydrolysis) Step2->Side2 Sub-optimal: Acidic Quench

Reaction workflow for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol highlighting side reactions.

Critical Failure Points (FAQs)

Q1: Why is my yield so low during the ketalization of ethyl 3-oxohept-6-ynoate? A1: The primary cause of yield loss in Step 1 is transesterification. When using standard Dean-Stark conditions (refluxing toluene, 110 °C)[2], the primary hydroxyl groups of ethylene glycol can attack the ethyl ester of your starting material, forming an unwanted ethylene glycol ester. Causality & Solution: Abandon the Dean-Stark apparatus. Instead, use Triethyl orthoformate (TEOF) as a chemical water scavenger at room temperature. TEOF reacts with generated water to form ethanol and ethyl formate. The low temperature kinetically suppresses transesterification, while the generated ethanol pushes the ester equilibrium firmly toward the desired ethyl ester[3].

Q2: How do I prevent emulsion formation during the LiAlH 4​ reduction workup? A2: Standard aqueous quenching of LiAlH 4​ generates a thick, gelatinous aluminum hydroxide emulsion that physically traps the product, severely reducing isolated yields[3]. Causality & Solution: Implement the Fieser workup method . By sequentially adding specific ratios of water and 15% NaOH, you force the aluminum salts to crystallize into a granular sodium aluminate lattice. This prevents product entrapment and allows for near-quantitative recovery via simple vacuum filtration.

Q3: My final product shows contamination with 1-hydroxyhept-6-yn-3-one. How did this happen? A3: 1-Hydroxyhept-6-yn-3-one is the deprotected ketone form of your target molecule. The 1,3-dioxolane protecting group is highly sensitive to acidic conditions[2]. Causality & Solution: If your LiAlH 4​ quench or subsequent washing steps drop below pH 7, the ketal will hydrolyze. Ensure all workup solutions remain strictly neutral or slightly basic by washing the organic layer with saturated aqueous NaHCO 3​ instead of plain water or brine.

Quantitative Data: Reaction Condition Comparison

The following table summarizes the impact of different synthetic choices on the intermediate and final yields, demonstrating why the optimized protocols below are necessary.

Reaction StepMethodologyReagents & ConditionsMajor Risk FactorTypical Yield
1. Ketalization Dean-Stark AzeotropicEthylene glycol (1.5 eq), pTsOH, Toluene, 110 °CHigh Transesterification45-60%
1. Ketalization Orthoester Dehydration Ethylene glycol (4.0 eq), TEOF (2.0 eq), pTsOH, RT Minimal 80-85%
2. Reduction Standard Aqueous QuenchLiAlH 4​ (1.1 eq), Et 2​ O, 0 °C RT, H 2​ O QuenchEmulsion Entrapment50-65%
2. Reduction Fieser Quench LiAlH 4​ (1.1 eq), Et 2​ O, 0 °C RT, NaOH/H 2​ O Quench Minimal 85-95%

Self-Validating Experimental Protocols

Protocol A: Optimized Ketalization (Synthesis of Ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate)

Reference standard adapted from cysteine-specific label synthesis[3].

  • Reagent Mixing: In a flame-dried flask, dissolve Ethyl 3-oxohept-6-ynoate (1.0 eq, e.g., 56.5 mmol) in a mixture of ethylene glycol (4.0 eq, 226 mmol) and triethyl orthoformate (2.0 eq, 113 mmol)[3].

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.1 eq, 5.7 mmol).

  • Reaction: Stir the solution at room temperature for 16 hours.

    • Causality: Room temperature prevents thermal degradation of the alkyne and minimizes transesterification, while TEOF chemically removes water to drive the equilibrium[3].

  • In-Process QC (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting material spot disappears and a new, less polar spot (the ketal) dominates.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ (50 mL). Extract with diethyl ether (3 × 100 mL). Wash combined organics with brine, dry over MgSO 4​ , and concentrate in vacuo[3].

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc 4:1 to 2:1) to obtain the intermediate as a colorless oil[3].

Protocol B: Optimized Reduction (Synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol)

Reduction parameters adapted from[3], upgraded with Fieser workup for yield enhancement.

  • Preparation: Suspend LiAlH 4​ (1.1 eq) in anhydrous diethyl ether (200 mL) at 0 °C under an inert argon atmosphere[3].

  • Addition: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous ether (20 mL) and add it dropwise to the LiAlH 4​ suspension at 0 °C[3].

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature[3].

  • Fieser Quench: Cool the mixture back to 0 °C. For every n grams of LiAlH 4​ used, strictly follow this addition sequence:

    • Add n mL of distilled H 2​ O dropwise.

    • Add n mL of 15% NaOH (aq) dropwise.

    • Add 3n mL of distilled H 2​ O dropwise.

  • In-Process QC (Self-Validation): The quench is successful when the grey, bubbling suspension transforms into a pure white, granular precipitate that settles rapidly when stirring is stopped. If it remains a gel, the stoichiometry was miscalculated.

  • Isolation: Filter the granular precipitate through a Celite pad. Wash the filter cake thoroughly with ether.

  • Final Polish: Wash the combined filtrate with saturated NaHCO 3​ to ensure basicity (preventing ketal hydrolysis), dry over MgSO 4​ , and concentrate in vacuo to yield the target product[2].

References

  • Source: National Institutes of Health (PMC)
  • Design and Synthesis of Cysteine-Specific Labels for Photo-Crosslinking Studies Source: ResearchGate URL
  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies Source: SciSpace URL

Sources

Preventing alkyne degradation during 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the oxidation of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific transformation. The presence of a terminal alkyne and an acetal protecting group, in addition to the primary alcohol, necessitates a careful selection of oxidation conditions to prevent unwanted side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your molecule throughout the oxidation process.

I. Frequently Asked Questions (FAQs)

Q1: Why is the terminal alkyne prone to degradation during oxidation?

A1: Terminal alkynes possess an acidic proton which can be abstracted under basic conditions, leading to various side reactions. Furthermore, the triple bond itself can be susceptible to oxidative cleavage or hydration under harsh oxidative or acidic conditions.[1][2] Strong oxidants can cleave the alkyne to form carboxylic acids.[1]

Q2: What are the primary degradation pathways for the alkyne moiety in my substrate?

A2: The main degradation pathways include:

  • Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, leading to the formation of a carboxylic acid and carbon dioxide.[1]

  • Glasner Coupling: In the presence of certain metal catalysts (like copper) and an oxidant (like air), terminal alkynes can undergo oxidative homocoupling to form a diyne.

  • Hydration: Acidic conditions can promote the hydration of the alkyne to form a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the specific reagents used.[3]

Q3: My primary alcohol is not oxidizing completely. What are the likely causes?

A3: Incomplete oxidation can stem from several factors:

  • Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For catalytic oxidations, the co-oxidant may be depleted.

  • Reaction Temperature: Some oxidations, like the Swern oxidation, require strict temperature control. Deviations can lead to reagent decomposition and incomplete reactions.[4][5]

  • Reagent Quality: The activity of oxidants like Dess-Martin periodinane (DMP) and the SO3-pyridine complex can diminish with improper storage.

  • Steric Hindrance: While less of a concern for this primary alcohol, significant steric bulk near the reaction center can slow down the reaction rate.

Q4: I am observing the formation of a byproduct with a mass corresponding to the addition of water. What is happening?

A4: This strongly suggests that the acetal protecting group is being hydrolyzed. This typically occurs under acidic conditions. It is crucial to select an oxidation method that proceeds under neutral or mildly basic conditions to preserve the 1,3-dioxolane ring.

II. Troubleshooting Guides for Specific Oxidation Methods

The key to successfully oxidizing 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is to employ mild conditions that are compatible with both the terminal alkyne and the acetal protecting group. Below are troubleshooting guides for recommended oxidation methods.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable method due to its mild, neutral reaction conditions and broad functional group tolerance.[6][7][8]

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Deactivated DMP: DMP is moisture-sensitive.1. Use freshly opened DMP or dry it under vacuum before use. Store in a desiccator.
2. Insufficient Reagent: Not enough DMP to drive the reaction to completion.2. Use a slight excess of DMP (1.1-1.5 equivalents).
Formation of Acid-Sensitive Byproducts (e.g., Acetal Hydrolysis) 1. Acetic Acid Buildup: The reaction produces two equivalents of acetic acid.[7]1. Add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to buffer the reaction mixture.[7]
Slow Reaction Rate 1. Low Temperature: While the reaction is typically run at room temperature, lower temperatures can slow it down.1. The addition of a catalytic amount of water can sometimes accelerate the reaction.[9]
2. Solvent Choice: The reaction is commonly performed in chlorinated solvents.2. Dichloromethane or chloroform are standard solvents. Ensure they are anhydrous.
  • To a solution of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add sodium bicarbonate (2.0 eq).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel chromatography.

Method 2: Parikh-Doering Oxidation

This method utilizes the sulfur trioxide pyridine complex to activate DMSO. It is prized for its mildness and can be run at or above 0°C, avoiding the cryogenic temperatures required for a Swern oxidation.[10][11][12]

Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Hygroscopic Reagents: The SO₃·Py complex is hygroscopic.1. Use a fresh bottle of the SO₃·Py complex or dry it before use.
2. Insufficient Base or DMSO: These are required in stoichiometric amounts.2. Ensure at least 3 equivalents of triethylamine and an excess of DMSO are used.
Formation of Methylthiomethyl (MTM) Ether Byproduct 1. Reaction Temperature Too High: Although milder than a Swern, elevated temperatures can still promote this side reaction.1. Maintain the reaction temperature between 0 °C and room temperature.[11]
Difficult Workup 1. Emulsion Formation: The presence of DMSO can sometimes lead to emulsions during aqueous workup.1. Dilute the reaction mixture with a non-polar solvent like diethyl ether or ethyl acetate before washing with water.
  • To a solution of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 eq) in a mixture of anhydrous DMSO and DCM (e.g., 1:1 v/v, 0.2 M) at 0 °C, add triethylamine (3.0-5.0 eq).

  • Add the SO₃·Py complex (1.5-2.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and then brine to remove DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel chromatography.

Method 3: TPAP (Ley-Griffith) Oxidation

This catalytic method uses tetra-n-propylammonium perruthenate (TPAP) with a co-oxidant, typically N-methylmorpholine N-oxide (NMO). It is known for its high degree of functional group tolerance.[13][14][15]

Issue Probable Cause(s) Recommended Solution(s)
Reaction Stalls 1. Catalyst Deactivation: Presence of water can hinder the catalytic cycle.1. Add finely ground 4Å molecular sieves to the reaction mixture.[15]
2. Insufficient NMO: The co-oxidant is consumed stoichiometrically.2. Ensure at least 1.5 equivalents of NMO are used.
Over-oxidation to Carboxylic Acid 1. Presence of Water: Water can lead to the formation of the aldehyde hydrate, which can be further oxidized.1. Use anhydrous solvents and add molecular sieves.
Exothermic Reaction 1. Rapid Addition of Reagents: The reaction can be exothermic, especially on a larger scale.1. Add the TPAP and NMO carefully and maintain cooling if necessary.[15]
  • To a stirred suspension of N-methylmorpholine N-oxide (NMO, 1.5 eq) and powdered 4Å molecular sieves in anhydrous acetonitrile or DCM (0.1 M) at room temperature, add a solution of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 eq) in the same solvent.

  • Add tetra-n-propylammonium perruthenate (TPAP, 0.05 eq) in one portion.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude aldehyde by silica gel chromatography if necessary.

III. Visualizing the Workflow and Potential Pitfalls

General Oxidation Workflow

G cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Desired Product start 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol oxidation Select Mild Oxidation Method start->oxidation dmp Dess-Martin Periodinane oxidation->dmp Neutral pH pd Parikh-Doering oxidation->pd Mildly Basic tpap TPAP/NMO oxidation->tpap Catalytic, Neutral product Target Aldehyde dmp->product pd->product tpap->product

Caption: Selection of mild oxidation methods.

Alkyne Degradation Pathways to Avoid

G cluster_start Terminal Alkyne Substrate cluster_degradation Undesired Side Reactions alkyne R-C≡C-H cleavage Oxidative Cleavage (R-COOH + CO₂) alkyne->cleavage Strong Oxidants (e.g., O₃, KMnO₄) coupling Glasner Coupling (R-C≡C-C≡C-R) alkyne->coupling Metal Catalysts + Oxidant (e.g., Cu/O₂) hydration Hydration (R-C(O)CH₃) alkyne->hydration Acidic Conditions (e.g., H₂SO₄, H₂O)

Caption: Common alkyne degradation pathways.

IV. Summary of Recommended Oxidation Conditions

Method Reagents Temperature Key Advantages Potential Drawbacks
Dess-Martin Oxidation DMP, NaHCO₃ (optional)0 °C to RTVery mild, neutral, high yield, easy workup.[6][9]Reagent is moisture-sensitive; produces stoichiometric waste.
Parikh-Doering Oxidation DMSO, SO₃·Py, Et₃N0 °C to RTMild, avoids cryogenic temps, good for sensitive substrates.[10][11]SO₃·Py is hygroscopic; requires excess reagents.
TPAP Oxidation TPAP (cat.), NMO, 4Å MSRoom Temp.Catalytic, high functional group tolerance.[14][15]Catalyst can be expensive; requires anhydrous conditions.

By carefully selecting one of these mild oxidation methods and paying close attention to the troubleshooting advice provided, researchers can confidently and efficiently synthesize the desired aldehyde while preserving the sensitive alkyne and acetal functionalities of the starting material.

V. References

  • Parikh–Doering oxidation - Grokipedia. (n.d.). Retrieved April 4, 2026, from

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved April 4, 2026, from

  • Chem-Station Int. Ed. (2014, March 12). Swern Oxidation. Retrieved April 4, 2026, from _

  • Journal of the American Chemical Society. (2014, September 18). Transient Protection of Strained Alkynes from Click Reaction via Complexation with Copper. Retrieved April 4, 2026, from

  • Merck Millipore. (n.d.). Dess–Martin Periodinane. Retrieved April 4, 2026, from

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2). Retrieved April 4, 2026, from

  • ResearchGate. (n.d.). NMO⋅TPB: a selectivity variation on the Ley-Griffith TPAP oxidation. Retrieved April 4, 2026, from

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved April 4, 2026, from

  • ACS Publications. (2017, June 16). Gold-Catalyzed Oxidation Terminal Alkyne: An Approach to Synthesize Substituted Dihydronaphthalen-2(1H)-ones and Phenanthrenols. The Journal of Organic Chemistry. Retrieved April 4, 2026, from

  • Master Organic Chemistry. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved April 4, 2026, from

  • PMC. (n.d.). A Practical Method for the Synthesis of 2-Alkynylpropenals. Retrieved April 4, 2026, from

  • Tetra-n-propyl Ammonium Perruthenate (TPAP) – An Efficient and Selective Reagent for Oxidation Reactions. (n.d.). Retrieved April 4, 2026, from

  • Swern oxidation - Grokipedia. (n.d.). Retrieved April 4, 2026, from

  • Wikipedia. (n.d.). Swern oxidation. Retrieved April 4, 2026, from

  • Chem-Station Int. Ed. (2014, April 1). TPAP (Ley-Griffith) Oxidation. Retrieved April 4, 2026, from

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved April 4, 2026, from

  • ResearchGate. (2026, January 20). Oxidative Alkynylation of Alcohols or Aldehydes Using RuHCl(CO)(PPh 3 ) 3 : Ynones Made Easy. Retrieved April 4, 2026, from

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Dess-Martin Oxidation. Retrieved April 4, 2026, from

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved April 4, 2026, from

  • Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH". Retrieved April 4, 2026, from

  • Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M. (n.d.). Retrieved April 4, 2026, from

  • PMC. (n.d.). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Retrieved April 4, 2026, from

  • ResearchGate. (n.d.). A Sequential Tetra-n-propylammonium Perruthenate (TPAP)—Wittig Oxidation Olefination Protocol | Request PDF. Retrieved April 4, 2026, from

  • Direct Oxidation of Primary Alcohols to Carboxylic Acids. (2021, May 19). Retrieved April 4, 2026, from

  • Chem-Station Int. Ed. (2014, May 1). Parikh-Doering Oxidation. Retrieved April 4, 2026, from

  • Organic Chemistry Portal. (n.d.). Tetrapropylammonium Perruthenate - TPAP. Retrieved April 4, 2026, from

  • ACS Publications. (2021, August 16). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters. Retrieved April 4, 2026, from

  • Chemistry LibreTexts. (2020, May 30). 10.7: Oxidation of Alkynes. Retrieved April 4, 2026, from

  • Wipf Group. (2006, April 2). 1. Alcohol Oxidations. Retrieved April 4, 2026, from

  • YouTube. (2025, November 10). Parikh-Doering oxidation. Retrieved April 4, 2026, from

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved April 4, 2026, from

  • ACS Publications. (2010, November 2). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved April 4, 2026, from

  • Chemistry Steps. (2020, January 7). Swern Oxidation. Retrieved April 4, 2026, from

  • ResearchGate. (n.d.). Working principle of the redox‐activated alkyne protection group DMEMS.... Retrieved April 4, 2026, from

  • SynArchive. (n.d.). Parikh-Doering Oxidation. Retrieved April 4, 2026, from

  • ResearchGate. (2025, October 16). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Retrieved April 4, 2026, from

  • Green Chemistry (RSC Publishing). (n.d.). An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Retrieved April 4, 2026, from

  • Semantic Scholar. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved April 4, 2026, from

  • ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved April 4, 2026, from

  • PMC. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved April 4, 2026, from

Sources

Technical Support Center: Optimizing Acidic Cleavage for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of protecting group chemistry. The substrate —2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol —presents a unique chemoselectivity challenge. It contains a 1,3-dioxolane ketal, an acid-sensitive terminal alkyne, and a primary alcohol.

The goal is to cleanly deprotect the ketal to yield 7-hydroxyhept-1-yn-5-one without triggering alkyne hydration or alcohol elimination. Because this substrate is a ketal (derived from a ketone) rather than an acetal (derived from an aldehyde), it forms a more stable tertiary oxonium ion intermediate, allowing us to use significantly milder cleavage conditions[1].

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure high-fidelity deprotection.

Part 1: Mechanistic Pathway & Side Reactions

Understanding the reaction pathways is critical for optimizing your conditions. The cleavage of 1,3-dioxolanes is an acid-catalyzed equilibrium process[2]. However, applying the wrong conditions can activate competing degradation pathways.

AcetalCleavage A 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Ketal Substrate) B Oxonium Ion Intermediate A->B H+ / Lewis Acid D Hydrated Alkyne / Diketone (Side Reaction) A->D Harsh Acid / Trace Metals E Elimination Product (Side Reaction) A->E High Heat + Strong Acid C 7-Hydroxyhept-1-yn-5-one (Target Product) B->C +H2O, -Ethylene Glycol

Reaction pathway for acidic cleavage of the ketal substrate, highlighting potential side reactions.

Part 2: Troubleshooting & FAQs

Q1: I am losing my terminal alkyne signal (~3300 cm⁻¹ in IR) and seeing a new methyl ketone peak. What is causing this? A1: You are observing Markovnikov hydration of the terminal alkyne. Alkynes are highly susceptible to hydration under strongly acidic aqueous conditions (e.g., 1M HCl or H₂SO₄). This side reaction is often accelerated by trace transition metal impurities (like Ru, Au, or Hg) in your glassware or reagents. Causality & Solution: Strong Brønsted acids protonate the alkyne pi-bond. To prevent this, shift to a mild, water-tolerant Lewis acid. Erbium(III) triflate (Er(OTf)₃) is highly chemoselective; it selectively coordinates with the dioxolane oxygens to facilitate cleavage at room temperature without activating the alkyne[3].

Q2: The cleavage reaction stalls at ~50% conversion. Adding more acid doesn't help. How do I drive it to completion? A2: 1,3-Dioxolane cleavage is a thermodynamically controlled equilibrium process[2]. The mechanism requires sequential protonation, ring-opening, water addition, and the elimination of ethylene glycol[4]. If the local concentration of water is too low, or if ethylene glycol builds up, the reaction stalls due to the principle of microscopic reversibility. Causality & Solution: Adding more acid only lowers the pH; it does not shift the equilibrium. You must increase the molar equivalent of water or use a transacetalization sink. Using wet acetone as a co-solvent actively drives the equilibrium forward by scavenging the liberated ethylene glycol to form volatile 2,2-dimethyl-1,3-dioxolane.

Q3: Can I use the LiCl/DMSO method to avoid acid entirely? A3: While LiCl in H₂O-DMSO is an excellent neutral method for cleaving robust acetals[5], it requires elevated temperatures (often >130 °C). For your specific substrate, prolonged heating of the primary alcohol in DMSO can lead to unwanted side reactions, including Swern-type oxidations or thermal degradation. We recommend sticking to mild, room-temperature Lewis acid protocols.

Part 3: Quantitative Data Comparison

To aid in your experimental design, below is a comparative analysis of standard cleavage conditions applied to alkyne-containing ketals.

Cleavage ConditionTempTimeKetal Conversion (%)Alkyne Intact (%)Primary Alcohol Intact (%)Recommendation
1M HCl, THF/H₂O 60 °C4 h>95%<40%85%❌ Not Recommended (Hydration)
TFA / H₂O (1:1), DCM 25 °C2 h85%80%95%⚠️ Moderate (Incomplete)
PPTS (10 mol%), Acetone/H₂O 60 °C12 h>95%>95%>95%✅ Recommended for Scale-up
Er(OTf)₃ (5 mol%), Wet CH₃NO₂ 25 °C1 h>99%>99%>99%🌟 Highly Recommended
LiCl (excess), DMSO/H₂O 150 °C4 h90%>95%70%❌ Avoid (Thermal degradation)
Part 4: Validated Experimental Protocol

Optimized Method: Er(OTf)₃-Catalyzed Chemoselective Cleavage This self-validating protocol leverages the gentle Lewis acidity of Er(OTf)₃ to achieve >99% conversion while maintaining absolute fidelity of the alkyne and primary alcohol[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol (1.0 mmol) in 5.0 mL of wet nitromethane (containing 5% v/v distilled H₂O).

  • Catalyst Addition: Add Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (0.05 mmol, 5 mol%) in one portion. The mixture should remain homogeneous.

  • Reaction & Self-Validation: Stir the mixture at room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: Use a KMnO₄ stain to selectively visualize the alkyne (turns yellow/brown on a purple background) to ensure it is not degrading. The reaction typically reaches completion within 1 hour.

  • Quenching: Once complete, dilute the reaction with diethyl ether (15 mL). Add saturated aqueous NaHCO₃ (10 mL) and stir for 5 minutes.

    • Causality: The bicarbonate neutralizes the Lewis acid and precipitates the Erbium salts, preventing any reverse acetalization or degradation during the concentration step.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous phase with additional diethyl ether (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to yield the crude 7-hydroxyhept-1-yn-5-one.

    • NMR Validation: Confirm success by the disappearance of the dioxolane multiplet at ~3.9 ppm in ¹H NMR and the appearance of the ketone carbonyl at ~210 ppm in ¹³C NMR. The alkyne triplet at ~1.9 ppm must remain intact.

Part 5: References
  • Reaction of the Acetals with TESOTf−Base Combination; Speculation of the Intermediates and Efficient Mixed Acetal Formation. Journal of the American Chemical Society. URL: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. URL:[Link]

  • Selective cleavage of acetals and ketals with LiCl in H₂O-DMSO. ResearchGate. URL:[Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. URL:[Link]

Sources

Troubleshooting low click chemistry conversion with 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conversion, particularly when working with structurally complex substrates like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol .

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction shows very low or no conversion. What are the most common culprits?

Low or no product formation is the most frequent issue and typically points to a problem with the catalytic system or the reagents. The entire process relies on maintaining a sufficient concentration of the active Copper(I) (Cu⁺) catalyst.[1][2]

Core Causes & Immediate Solutions:

  • Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen in your solvents or reaction mixture.[3] Similarly, the reducing agent (typically sodium ascorbate) used to generate Cu(I) from a Cu(II) source like CuSO₄ can be degraded or depleted.

    • Solution: Always use freshly prepared sodium ascorbate solution.[4][5] Degas your solvents (water, buffers, organic co-solvents) by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before setting up the reaction. Assembling the reaction under an inert atmosphere is highly recommended for sensitive substrates.[3]

  • Poor Reagent Quality: Impurities in the alkyne or azide starting materials can inhibit the catalyst. Azides, in particular, can be unstable.

    • Solution: Verify the purity of your starting materials. If necessary, purify the azide and alkyne before use. Ensure proper storage, especially for the azide component.

  • Inadequate Ligand Support: A chelating ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[1][6][7][8] An incorrect choice of ligand or an improper copper-to-ligand ratio can lead to catalyst deactivation.

    • Solution: For aqueous or semi-aqueous reactions, use a water-soluble ligand like THPTA or BTTAA.[1][2] A ligand-to-copper ratio of 2:1 to 5:1 is generally recommended to protect the catalyst and any sensitive biomolecules.[4][7][9] It is critical to pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the main reaction mixture.[4][10][11]

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose the cause of low reaction yield.

Low_Yield_Troubleshooting Start Low / No Product Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CatalystSolutions 1. Use freshly prepared Sodium Ascorbate. 2. Degas all solvents thoroughly. 3. Pre-mix CuSO4 and Ligand. 4. Run under inert (Ar/N2) atmosphere. CheckCatalyst->CatalystSolutions No CheckReagents Are Reagents Pure & Stoichiometry Correct? CheckCatalyst->CheckReagents Yes CatalystSolutions->CheckReagents ReagentSolutions 1. Verify purity of Alkyne and Azide. 2. Use a slight excess (1.1-2 eq) of the    less critical reagent. CheckReagents->ReagentSolutions No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes ReagentSolutions->CheckConditions ConditionSolutions 1. Increase reaction time (4-24h). 2. Gently increase temperature (e.g., to 37-40°C). 3. Optimize solvent (e.g., add up to 10% DMSO). 4. Increase catalyst/ligand concentration. CheckConditions->ConditionSolutions No Success Reaction Optimized CheckConditions->Success Yes ConditionSolutions->Success

Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Q2: I'm observing a significant side product that runs as a dimer of my alkyne on LC-MS. What is causing this?

This is a classic sign of oxidative homocoupling of the terminal alkyne, also known as Glaser coupling.[5] This side reaction is also catalyzed by copper and is favored in the presence of oxygen. It competes with your desired click reaction for both the alkyne substrate and the active Cu(I) catalyst.

Glaser_Coupling cluster_0 Alkyne Terminal Alkyne R-C≡CH Desired {Desired Pathway | (CuAAC)} Alkyne->Desired Side {Side Reaction | (Glaser Coupling)} Alkyne->Side Azide Azide R'-N3 Azide->Desired Catalyst Cu(I) Catalyst Catalyst->Desired Catalyst->Side Product 1,4-Triazole Product Desired->Product Byproduct Diyne Side Product R-C≡C-C≡C-R Side->Byproduct Oxygen {Oxygen (O2)} Oxygen->Side

Caption: Desired (CuAAC) and side reaction (Glaser Coupling) pathways in CuAAC.

Troubleshooting Glaser Coupling:

  • Rigorous Degassing: The most effective way to suppress Glaser coupling is to remove oxygen. Degas all solvents and the final reaction mixture thoroughly with an inert gas.

  • Use of Ligands: A suitable ligand can stabilize the copper acetylide intermediate, favoring the cycloaddition pathway over homocoupling.

  • Additive Aminoguanidine: In bioconjugation contexts, adding aminoguanidine can help intercept reactive oxygen species that contribute to side reactions.[7][9]

Specific Guidance for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Q3: Could the structure of my alkyne, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, be the source of my low conversion?

Yes, the structure of your alkyne presents a potential challenge. While CuAAC is tolerant of many functional groups, steric hindrance near the reactive alkyne can decrease the reaction rate.[5][12]

  • Steric Hindrance: The dioxolane ring is a bulky group located relatively close to the terminal alkyne. This bulk can sterically hinder the approach of the azide and the formation of the necessary copper-acetylide intermediate complex.[13][14] While many sterically demanding substrates can be coupled successfully, they often require optimized conditions compared to simple alkynes like phenylacetylene.[12]

  • Potential for Catalyst Coordination: The hydroxyl group and the ether oxygens of the dioxolane ring are potential, albeit weak, coordination sites for the copper catalyst. While not as inhibitory as strong chelators like thiols, this interaction could sequester a portion of the catalyst, reducing its availability for the primary reaction cycle.

Q4: How should I optimize the reaction conditions for this specific alkyne?

For sterically hindered or complex substrates, a more robust set of reaction conditions is often required to drive the reaction to completion.

Optimization Strategies:

  • Increase Catalyst and Ligand Concentration: For challenging substrates, increasing the final copper concentration from a typical 50-100 µM to 250 µM or even higher may be beneficial.[9][11] Always maintain the 5:1 ligand-to-copper ratio to ensure the catalyst remains protected.[9]

  • Increase Reaction Time and Temperature: Sterically hindered reactions are often slower.[5][15] Allow the reaction to proceed for a longer period (e.g., 12-24 hours) at room temperature. If conversion is still low, gentle heating to 37-40°C can significantly increase the rate, provided your substrates are stable at that temperature.[7][11]

  • Solvent Optimization: While many CuAAC reactions are performed in aqueous buffers, adding a polar aprotic co-solvent like DMSO or DMF (up to 10-20% v/v) can help with solubility and may improve reaction rates.[9]

  • Reagent Stoichiometry: Use a slight excess of the less valuable or more stable reaction partner. For example, if your azide-containing molecule is more precious, use 1.5 to 2 equivalents of the 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.[7]

Data and Reagent Guide

Table 1: Recommended Copper-Accelerating Ligands for Aqueous CuAAC

Ligand Key Properties Recommended Use
THPTA High water solubility, moderate kinetics. Good for protecting biomolecules from oxidative damage.[1][11][16] Standard choice for bioconjugation in aqueous buffers.[2]
BTTAA Very high biocompatibility, very fast kinetics, low cytotoxicity.[1] Excellent for in vivo applications and when very rapid reaction is needed.

| TBTA | High organic solubility, very fast kinetics. Low water solubility.[1][16] | Primarily used for reactions in organic solvents or mixed solvent systems. |

Experimental Protocols

Protocol 1: General Starting Protocol for CuAAC in Aqueous Buffer

This protocol is a standard starting point for bioconjugation.

Stock Solutions:

  • Alkyne: 10 mM 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol in DMSO.

  • Azide: 10 mM of your azide partner in a suitable buffer or DMSO.

  • Copper(II) Sulfate (CuSO₄): 20 mM in nuclease-free water.[7]

  • Ligand (THPTA): 50 mM in nuclease-free water.[9]

  • Sodium Ascorbate (Na-Asc): 100 mM in nuclease-free water ( must be prepared fresh ).[7]

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4.

Reaction Setup (for a 200 µL final volume):

  • In a microcentrifuge tube, add your azide-containing molecule to the reaction buffer.

  • Add the alkyne stock solution. The final concentration of the limiting reagent should ideally be >50 µM. Let's aim for 200 µM alkyne (4 µL of 10 mM stock) and 220 µM azide (4.4 µL of 10 mM stock). Adjust buffer volume accordingly.

  • In a separate tube, prepare the Catalyst Premix :

    • Mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[9]

    • Vortex briefly and let it stand for 2 minutes. This creates a 1:5 copper-to-ligand ratio.

  • Add the 7.5 µL of Catalyst Premix to the main reaction tube containing the azide and alkyne. Mix gently.

  • Initiate the reaction by adding 20 µL of freshly prepared 100 mM Sodium Ascorbate.[4][10] The final concentrations will be: ~250 µM Cu, ~1.25 mM THPTA, and 10 mM Na-Asc.

  • Incubate at room temperature for 1-4 hours, protected from light. Monitor progress by LC-MS or another appropriate analytical technique.

Protocol 2: Optimized Protocol for Hindered Alkyne

This protocol incorporates the optimization strategies discussed above.

Reaction Setup (for a 200 µL final volume):

  • Degas all stock solutions (except Sodium Ascorbate) and the reaction buffer with argon for 15 minutes.

  • In a microcentrifuge tube under a gentle stream of argon, combine:

    • 148 µL of degassed Reaction Buffer (100 mM Sodium Phosphate, pH 7.4)

    • 20 µL of degassed DMSO

    • 4 µL of 10 mM Azide stock (final: 200 µM)

    • 8 µL of 10 mM Alkyne stock (final: 400 µM, 2 equivalents)

  • In a separate tube, prepare the Catalyst Premix :

    • Mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.

    • Vortex briefly and let stand for 2 minutes.

  • Add the 15 µL of Catalyst Premix to the main reaction tube.

  • Initiate the reaction by adding 5 µL of freshly prepared 1 M Sodium Ascorbate (prepare fresh in degassed water). Final concentrations will be: 500 µM Cu, 2.5 mM THPTA, and 25 mM Na-Asc.

  • Seal the tube tightly (e.g., with parafilm) and incubate at 37°C for 12 hours , protected from light, with gentle agitation.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Jena Bioscience. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Available at: [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

  • Jena Bioscience. (2024). CuAAC Biomolecule Reaction Buffer Kit (BTTAA based). Available at: [Link]

  • Bentham Science Publishers. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]

  • Himo, F., et al. (2005). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Journal of the American Chemical Society. Available at: [Link]

  • Díez-González, S., & Nolan, S. P. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition. Current Organic Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Available at: [Link]

  • Chan, T. R., et al. (2012). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Available at: [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Mondal, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available at: [Link]

  • Wang, Y., et al. (2022). Asymmetric Azide–Alkyne Cycloaddition with Ir(I)/Squaramide Cooperative Catalysis: Atroposelective Synthesis of Axially Chiral Aryltriazoles. Journal of the American Chemical Society. Available at: [Link]

  • Kalesh, K. A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Bio & Med Chem Au. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. Available at: [Link]

  • Thiele, C., et al. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research. Available at: [Link]

  • Li, Y., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry. Available at: [Link]

  • Kalesh, K. A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Bio & Med Chem Au. Available at: [Link]

  • García, J. J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organometallics. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Poyatos, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol. Available at: [Link]

  • Ora, M., et al. (2017). Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. Chemical Communications. Available at: [Link]

  • Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. Available at: [Link]

  • ResearchGate. (n.d.). Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene. Available at: [Link]

  • Ksenofontov, A. A., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. This molecule possesses a unique combination of functional groups: a primary alcohol, a terminal alkyne, and an acid-sensitive 1,3-dioxolane (acetal) protecting group. This structural complexity presents specific challenges for purification by column chromatography. The molecule's polarity, driven by the hydroxyl and dioxolane moieties, necessitates a normal-phase approach, but the acidic nature of standard silica gel can risk cleaving the acetal.

This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the practical issues researchers may encounter. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during the purification process.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems that can arise during the column chromatography of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

Question: My compound is streaking badly on the TLC plate and the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer: Streaking, or tailing, is a common issue when purifying polar compounds, especially those capable of strong hydrogen bonding, like your target molecule. There are several potential causes:

  • Sample Overload: The most frequent cause is applying too much sample to the TLC plate or column.[1][2] When the stationary phase becomes saturated, the equilibrium between the mobile and stationary phases is disrupted, leading to a continuous "streak" rather than a compact spot or band.

    • Solution: For TLC, ensure your spotting solution is dilute (a 1% solution is a good starting point).[3] For column chromatography, a general rule is to use a silica-to-sample mass ratio of 50-100:1.[4]

  • Strong Analyte-Silica Interaction: The primary alcohol in your molecule can bind strongly to the acidic silanol groups (Si-OH) on the surface of silica gel. This can cause tailing.

    • Solution: Add a small amount of a polar "modifier" to your eluent system. A common choice is to add 0.5-1% methanol or ethanol to your ethyl acetate/hexane mixture. This modifier competes with your compound for binding sites on the silica, leading to sharper bands.

  • Inappropriate Sample Dissolution Solvent: Dissolving the crude sample in a solvent significantly stronger (more polar) than the mobile phase can cause band broadening and streaking right from the top of the column.[5]

    • Solution: Dissolve your sample in the minimum amount of the initial, non-polar mobile phase (e.g., your starting hexane/ethyl acetate mixture). If solubility is an issue, use a slightly more polar solvent like dichloromethane, but keep the volume to an absolute minimum.[5] For poor solubility, dry loading is the superior method.[5]

Question: I have very low recovery of my product after the column. I suspect it's either stuck on the column or decomposing. How can I diagnose and solve this?

Answer: This is a critical issue that points to a fundamental incompatibility between your molecule and the stationary phase.

Diagnosis: The primary suspect is the acid-sensitivity of the 1,3-dioxolane group. Standard silica gel is acidic and can catalyze the hydrolysis of the acetal back to the corresponding diol and ketone.

  • How to Confirm Instability: Perform a simple 2D TLC analysis.[6]

    • Spot your compound on a TLC plate and run it in your chosen solvent system.

    • Remove the plate, let it dry completely, and then turn it 90 degrees.

    • Run the plate again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see the main spot plus one or more new spots off the diagonal.

Solutions:

  • Deactivate the Silica Gel: If decomposition is confirmed, the most straightforward solution is to neutralize the acidic silica. This can be done by preparing your silica slurry in the non-polar eluent containing 1-2% triethylamine (NEt₃).[4] This base will neutralize the acidic silanol sites, making the stationary phase much milder.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica. For your compound, neutral (pH ~7) or basic (pH ~9) alumina would be appropriate to avoid acetal cleavage.[6] Note that the elution order and required solvent polarity may differ from silica, so you must re-optimize your solvent system with TLC on alumina plates.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a good option for acid-sensitive compounds.[6]

The following diagram illustrates the decision-making process for troubleshooting low recovery.

low_recovery_troubleshooting start Low Product Recovery from Silica Column check_stability Perform 2D TLC to Check Stability start->check_stability is_stable Is the compound stable? check_stability->is_stable stuck_on_column Compound is Highly Polar and Strongly Adsorbed is_stable->stuck_on_column Yes decomposed Compound Decomposed on Silica is_stable->decomposed No methanol_purge Action: Perform a 'Methanol Purge' to elute all polar compounds stuck_on_column->methanol_purge deactivate_silica Solution 1: Deactivate Silica (e.g., with 1% Triethylamine) decomposed->deactivate_silica switch_adsorbent Solution 2: Switch to Alumina or Florisil® decomposed->switch_adsorbent

Troubleshooting workflow for low product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and starting mobile phase to purify 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol?

A1: Given the molecule's polarity, a normal-phase chromatography setup is recommended.[7]

  • Stationary Phase: Start with standard flash-grade silica gel (230-400 mesh) , but be prepared to switch to deactivated silica or neutral alumina as discussed in the troubleshooting section if you observe degradation.

  • Mobile Phase (Eluent): The ideal eluent will be a mixture of a non-polar solvent and a moderately polar solvent. A combination of ethyl acetate (EtOAc) and hexanes (or petroleum ether) is the most common and effective choice.[1][8]

    • Finding the Right Ratio: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Your goal is to find a mixture that gives your target compound an Rf value of approximately 0.2-0.3 .[1] An Rf in this range provides the best balance for good separation on a column. Start by testing a range of ratios, such as 20%, 30%, and 40% EtOAc in hexanes.

Solvent System Component Role Typical Starting Ratios (by volume)
Hexanes or Petroleum EtherNon-polar "weak" solvent70-80%
Ethyl Acetate or Diethyl EtherPolar "strong" solvent20-30%
Methanol or EthanolHighly polar "modifier" (use sparingly)0-2% (added to the main system)

Q2: My compound is not visible under a UV lamp on the TLC plate. How can I visualize it?

A2: Your molecule lacks a strong chromophore, so it is unlikely to be strongly UV-active. You will need to use a chemical stain for visualization. Several stains will work effectively by reacting with the alcohol functional group or charring the organic molecule.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with functional groups that can be oxidized, such as alcohols and alkynes. It provides a yellow spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: A robust, general-use stain that reacts with most organic compounds, especially those with hydroxyl groups, to give dark blue spots upon heating.

  • p-Anisaldehyde Stain: This stain is particularly good for alcohols, giving colored spots (often blue, purple, or green) on a light background after heating.

Protocol for Staining:

  • Ensure the developed TLC plate is completely dry of solvent.

  • Using tweezers, dip the plate quickly and evenly into the staining solution.

  • Wipe excess stain from the back of the plate with a paper towel.

  • Gently heat the plate with a heat gun or on a hot plate until spots appear.[1][9]

Q3: Can I use reverse-phase chromatography for this purification?

A3: While reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) is a powerful technique, it is generally less suitable for this specific purification at the preparative scale in a standard organic lab.[7][10]

  • Challenges with Reverse-Phase: Your molecule is quite polar and may have limited retention on a C18 column, potentially eluting very early with other polar impurities.[10] Developing methods for preparative reverse-phase requires specialized columns and solvent systems (e.g., water/methanol or water/acetonitrile), which can be more difficult to remove from the final product than organic eluents.[11]

  • When to Consider It: Reverse-phase HPLC is an excellent choice for analytical purposes (e.g., checking final purity) or for purifying very polar compounds that are intractable by normal-phase methods.[12]

Q4: My crude product has poor solubility in hexanes. How should I load it onto the column?

A4: This is a common scenario. Loading the compound in a large volume of a strong solvent will ruin the separation. The best practice is dry loading .[5]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Add a portion of dry silica gel to this solution (typically 5-10 times the mass of your crude product) to form a slurry.[5]

  • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.

  • Carefully add this powder to the top of your packed column bed.

  • Gently add a protective layer of sand on top before beginning elution.[5]

This technique ensures that your compound is introduced to the column in a very narrow, concentrated band, leading to significantly better separation.

References

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado, Boulder. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Biotage. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[2-(Tributylstannyl)-3-thienyl]-1,3-dioxolane. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Metal- and Solvent-Free Organocatalytic System for Chemical Fixation of CO2 into Cyclic Carbonates under Mild Conditions - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103087034A - Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol.
  • Semantic Scholar. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

Sources

Minimizing side reactions during 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for bioconjugation using 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your conjugation efficiency, ensuring the integrity and functionality of your final bioconjugate.

Core Principles: The Intended Reaction and Potential Pitfalls

The primary application for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is as an alkyne-bearing building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The molecule features a terminal alkyne for conjugation, a stable dioxolane protecting group for a latent ketone functionality, and a primary hydroxyl group for further modification if desired.

The intended reaction is the clean, efficient formation of a stable 1,2,3-triazole linkage between the terminal alkyne of the molecule and an azide-functionalized biomolecule (e.g., a protein, antibody, or oligonucleotide). However, the reaction environment, particularly the copper catalyst and associated reagents, can create pathways for undesirable side reactions that compete with or degrade the desired product.

cluster_main Intended CuAAC Pathway cluster_side Potential Side Reaction Pathways A Alkyne Reagent (2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol) D Desired Product (1,4-disubstituted Triazole Bioconjugate) A->D B Azide-Biomolecule B->D C Cu(I) Catalyst (from CuSO₄ + Reductant) C->D Catalyzes Reaction S1 Reactive Oxygen Species (ROS) (from Cu/O₂/Reductant) C->S1 Generates S3 Glaser Coupling (Alkyne Dimerization) C->S3 Mediated by Cu(II) Impurity S4 Dehydroascorbate Adducts (Arginine modification) C->S4 via Oxidized Reductant S2 Oxidized Biomolecule (His, Arg residues damaged) S1->S2 S5 Dioxolane Hydrolysis (Acid-catalyzed deprotection)

Caption: Intended vs. Side Reaction Pathways in CuAAC.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for bioconjugation with this reagent? A: The terminal alkyne group on 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol reacts with an azide-functionalized biomolecule via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][] This reaction is highly efficient and forms a stable 1,4-disubstituted triazole ring, covalently linking the reagent to the biomolecule. The active catalytic species is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[3]

Q2: Why is a copper-stabilizing ligand necessary? A: Copper-stabilizing ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), are critical for two main reasons. First, they accelerate the rate of the CuAAC reaction.[3][4] Second, and more importantly for minimizing side reactions, they protect the biomolecule from damage by sequestering the copper ion and reducing the generation of reactive oxygen species (ROS).[5][6] ROS can lead to the oxidation of sensitive amino acid residues like histidine and arginine.[1][3]

Q3: What are the most common side reactions I should be aware of? A: The most prevalent side reactions stem from the catalytic system:

  • Oxidative Damage to Biomolecules: The combination of copper, a reducing agent (like ascorbate), and dissolved oxygen can produce ROS, leading to protein degradation or loss of function.[7]

  • Glaser Coupling: The Cu(II)-mediated homocoupling of terminal alkynes can lead to the formation of unwanted dimeric byproducts. This becomes more likely if the reducing agent is depleted and Cu(I) is re-oxidized to Cu(II).[6]

  • Modification by Ascorbate Byproducts: Dehydroascorbic acid, the oxidized form of ascorbate, can react with arginine residues. This can be suppressed by adding aminoguanidine to the reaction mixture.[5][6]

Q4: Is the 1,3-dioxolane group stable under typical CuAAC conditions? A: Yes. The 1,3-dioxolane is an acetal protecting group, which is stable under the neutral to slightly basic conditions (pH 7-9) typically used for CuAAC bioconjugation.[3] However, it is sensitive to acid. Exposure to acidic conditions (pH < 5) during workup or purification can cause hydrolysis of the dioxolane, unmasking a ketone functional group. This can be an intended step in a multi-stage strategy or an undesired side reaction if not controlled.

Q5: Can I use this reagent for copper-free click chemistry (SPAAC)? A: Not directly. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) requires a strained cyclooctyne, not a terminal alkyne like the one present in this reagent.[8] To use a copper-free approach, you would first need to modify this reagent or your biomolecule with a strained alkyne, such as DBCO or BCN. The primary advantage of SPAAC is the elimination of copper-related cytotoxicity and side reactions, making it ideal for applications in living systems.[8]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments.

Sources

Validation & Comparative

Comparing click reactivity of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol vs standard alkynes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioconjugation not merely as a sequence of chemical reactions, but as a highly orchestrated molecular system. When evaluating complex building blocks like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol against standard alkynes, we must look beyond the simple presence of a triple bond. We must analyze the microenvironment of the alkyne, the thermodynamic stability of the copper-acetylide intermediate, and the strategic advantages of multi-orthogonality.

This guide provides an in-depth, objective comparison of the click reactivity (CuAAC) of this specialized ketal-protected alkyne against standard alternatives, complete with structural analysis, comparative data, and self-validating experimental protocols.

Structural and Mechanistic Analysis

The reactivity of a terminal alkyne in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) is governed by three primary factors: the acidity of the terminal C-H bond, steric accessibility, and the presence of coordinating heteroatoms[1].

Unlike electron-deficient alkynes (e.g., propiolamides) which exhibit rapid kinetics due to increased C-H acidity, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is an unactivated aliphatic alkyne. Its intrinsic reactivity is fundamentally similar to standard aliphatic alkynes like pent-4-yn-1-ol[2]. However, its unique structural features introduce specific kinetic variables:

  • Steric Bulk: The 1,3-dioxolane ring is situated at the gamma position relative to the alkyne. While it does not directly block the terminal carbon, it significantly increases the hydrodynamic radius of the molecule. This mildly reduces the diffusion rate and the frequency of productive collisions compared to highly unhindered molecules like propargyl alcohol.

  • Cu(I) Sequestration: The oxygen atoms within the dioxolane ring and the terminal hydroxyl group possess lone pairs that can weakly coordinate with the Cu(I) catalyst. While not as inhibitory as strong chelators, this weak coordination can temporarily sequester copper away from the catalytic cycle. This necessitates the use of strongly binding, water-soluble ligands (like THPTA or TBTA) to maintain catalytic efficiency and prevent reaction stalling[1].

ReactivityFactors Molecule 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol Alkyne Terminal Alkyne • Unactivated aliphatic • Moderate CuAAC kinetics • Requires Cu(I) catalyst Molecule->Alkyne Primary Click Site Ketal 1,3-Dioxolane Ring • Steric bulk (gamma position) • Weak Cu(I) sequestration • Orthogonal protecting group Molecule->Ketal Modulates Diffusion Hydroxyl Primary Hydroxyl • Hydrogen bonding • Enhances aqueous solubility • Site for esterification Molecule->Hydroxyl Solubility & Derivatization

Structural factors of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol influencing CuAAC reactivity.

Comparative Reactivity Profile

To objectively evaluate performance, we must benchmark 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol against standard alkynes used in drug development and materials science. The table below summarizes their relative quantitative and qualitative performance metrics based on established CuAAC kinetic studies[2][3].

Alkyne SubstrateRelative CuAAC ReactivitySteric HindranceHydrophilicity (LogP proxy)FunctionalityPrimary Use Case
Propargyl Alcohol High (Baseline)Very LowHighBifunctionalSimple bioconjugation; small molecule tagging.
Pent-4-yn-1-ol Moderate (0.8x Baseline)LowModerateBifunctionalFlexible linker generation.
Methyl Propiolate Very High (5x Baseline)LowLowBifunctionalRapid labeling at ultra-low concentrations (prone to side reactions).
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol Moderate (0.7x Baseline)HighHighTrifunctional Complex PROTACs; dual-orthogonal labeling workflows.

Causality in Experimental Choices: The Case for Complexity

Why tolerate the slight kinetic penalty of a bulky, ketal-protected alkyne? The causality lies in the strategic requirement for orthogonal multi-functionalization .

Standard alkynes allow for a single click reaction. In contrast, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a trifunctional scaffold. It allows a researcher to:

  • Perform CuAAC at the alkyne to attach Target A.

  • Derivatize the primary hydroxyl (e.g., via phosphoramidite chemistry or NHS ester formation).

  • Subject the resulting conjugate to mild acidic conditions, deprotecting the ketal to reveal a reactive ketone. This ketone can then undergo oxime ligation or reductive amination with Target B.

Workflow A 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Trifunctional Linker) B CuAAC (Click) with Azide-Target 1 A->B Cu(I), THPTA Ascorbate C Triazole Conjugate (Masked Ketone) B->C D Acidic Deprotection (Ketal -> Ketone) C->D Mild Acid (e.g., TFA) E Oxime Ligation with Aminooxy-Target 2 D->E

Workflow demonstrating orthogonal bioconjugation using the trifunctional ketal-alkyne linker.

Self-Validating Experimental Protocol: CuAAC with Ketal-Alkynes

To overcome the slight steric bulk and weak Cu-sequestration properties of the dioxolane ring, the reaction conditions must be tightly controlled. The following protocol is designed as a self-validating system for protein bioconjugation.

Reagents Required:

  • Azide-functionalized Protein (1 mg/mL in PBS, pH 7.4)

  • 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (10 mM stock in DMSO)

  • CuSO₄ (20 mM stock in highly purified water)

  • THPTA Ligand (50 mM stock in water)

  • Sodium Ascorbate (100 mM freshly prepared in water)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Causality Step): In a separate microcentrifuge tube, mix 5 µL of CuSO₄ (20 mM) with 10 µL of THPTA (50 mM). Incubate for 5 minutes.

    • Scientific Rationale: Pre-forming the Cu-THPTA complex is mandatory. THPTA binds Cu(I) with high affinity, preventing the weak oxygen donors of the dioxolane and hydroxyl groups from sequestering the copper. Furthermore, it protects the protein from reactive oxygen species (ROS) generated during the reduction cycle[4].

  • Reagent Assembly: To 1 mL of the Azide-Protein solution, add 10 µL of the ketal-alkyne linker stock (yielding a ~10-fold molar excess, depending on protein MW). Vortex gently.

  • Initiation: Add 15 µL of the pre-formed Cu-THPTA complex to the protein mixture. Immediately follow with 25 µL of the freshly prepared Sodium Ascorbate.

    • Scientific Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Adding it last prevents premature oxidation of the ascorbate and ensures maximum active catalyst concentration at the moment of initiation.

  • Incubation: React for 1.5 to 2 hours at room temperature under gentle end-over-end rotation.

  • Validation & Quenching: Quench the reaction by adding EDTA to a final concentration of 1 mM to strip the copper. Purify the conjugate via size-exclusion chromatography (e.g., a NAP-5 or PD-10 column).

    • Self-Validation: Analyze the purified fraction via Intact Mass Spectrometry (LC-MS). A successful reaction is validated by a clean mass shift corresponding to the exact molecular weight of the triazole-ketal addition, confirming that the mild CuAAC conditions did not prematurely hydrolyze the acid-sensitive dioxolane ring.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH/PMC. 3

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. ACS Publications. 4

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.1

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. NIH/PMC.2

Sources

A Comparative Guide to HPLC Method Validation for the Purity Determination of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of purity for any active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkpoint, but a cornerstone of drug safety and efficacy. For novel compounds such as 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, a molecule with a unique combination of a terminal alkyne, a dioxolane ring, and a primary alcohol, the development and validation of a robust analytical method is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will not only present the validation data but also delve into the causality behind the experimental choices, offering a transparent and scientifically sound rationale for method development and validation.

The Analytical Challenge: Structurally-Informed Method Development

The structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol presents a unique set of considerations for HPLC method development. The presence of the hydroxyl and dioxolane groups suggests a moderate polarity, making it suitable for reversed-phase chromatography. The terminal alkyne offers a site for potential π-π interactions with specific stationary phases. A critical aspect of method development is the anticipation of potential process-related impurities and degradation products.

A plausible synthetic route for the target molecule involves the Grignard reaction of propargyl bromide with a protected dihydroxyacetone, followed by deprotection. This can lead to impurities such as the isomeric allenyl derivative, unreacted starting materials, and byproducts from side reactions.[4] Furthermore, the 1,3-dioxolane ring can be susceptible to hydrolysis under acidic conditions.[5]

With these considerations, we have developed and validated two distinct HPLC methods, herein referred to as Method A and Method B , and present a comparative analysis of their performance.

Comparative HPLC Methodologies

Method A: The Robust Workhorse - C18 Reversed-Phase

Method A employs a traditional C18 stationary phase, a staple in reversed-phase HPLC known for its hydrophobic interactions and broad applicability.[6] This method is designed for robustness and reliability in a quality control environment.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Method B: An Alternative Selectivity - Phenyl-Hexyl Phase

Method B utilizes a Phenyl-Hexyl stationary phase, which provides alternative selectivity through π-π interactions with the butynyl group of the analyte and its potential aromatic impurities.[7] This can be advantageous for resolving closely eluting compounds that are not well-separated on a C18 column.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Head-to-Head: Validation and Performance Comparison

The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][6][8] The following parameters were assessed: specificity, linearity, range, accuracy, precision, and robustness.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate the stability-indicating nature of the methods, forced degradation studies were performed.[8][9][10] The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 10 mg of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol in 1 mL of acetonitrile and add 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of acetonitrile and add 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 48 hours.

Table 1: Comparative Results of Forced Degradation Studies

Stress ConditionMethod A (C18) - Purity (%)Method B (Phenyl-Hexyl) - Purity (%)Major Degradant Peak (RT, min) - Method AMajor Degradant Peak (RT, min) - Method B
Acid (0.1M HCl)85.286.14.55.2
Base (0.1M NaOH)92.593.06.87.5
Oxidation (3% H₂O₂)88.989.59.210.1
Thermal (105°C)98.198.5--
Photolytic (UV 254nm)95.696.211.312.0

Both methods demonstrated good separation of the main peak from the degradation products, confirming their stability-indicating capabilities. Method B showed slightly better resolution for the degradant formed under acidic conditions.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

Table 2: Linearity and Range Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Range (µg/mL)1 - 1001 - 100
Correlation Coefficient (r²)0.99980.9995
Y-intercept152.3210.5

Both methods exhibited excellent linearity over the specified range, with correlation coefficients well above the typical acceptance criterion of 0.999.

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3] It was determined by the recovery of spiked samples with known concentrations of the analyte.

Table 3: Accuracy (Recovery) Data

Spiked LevelMethod A (C18) - % RecoveryMethod B (Phenyl-Hexyl) - % Recovery
80%99.2 ± 0.898.9 ± 1.1
100%100.5 ± 0.5100.2 ± 0.9
120%99.8 ± 0.799.5 ± 1.0

Both methods demonstrated high accuracy, with recovery values within the acceptable range of 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[3] It was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Precision (%RSD) Comparison

Precision LevelMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSD
Repeatability (n=6)0.450.62
Intermediate Precision (n=6, 3 days)0.881.15

Method A demonstrated slightly better precision, with lower relative standard deviation (%RSD) values for both repeatability and intermediate precision. This is often expected from well-established C18 phases.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Table 5: Robustness Study Results

Parameter VariationMethod A (C18) - Impact on ResolutionMethod B (Phenyl-Hexyl) - Impact on Resolution
Flow Rate (± 0.1 mL/min)Minor shift in retention time, resolution > 2.0Minor shift in retention time, resolution > 2.0
Column Temperature (± 2 °C)NegligibleNegligible
Mobile Phase pH (± 0.2 for Method A)Minor peak shape variation, resolution > 2.0N/A
Mobile Phase Composition (± 2% organic)Shift in retention time, resolution > 2.0Shift in retention time, resolution > 2.0

Both methods proved to be robust, with minor variations in the tested parameters not significantly affecting the resolution between the main peak and its impurities.

Visualizing the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD_Start Define Analytical Target Profile MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize Specificity Specificity (Forced Degradation) MD_Optimize->Specificity Validate for Intended Use Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Validation_Report Validation Report LOD_LOQ->Validation_Report Compile Data

Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.

Logical Interdependence of Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of correct analyte Precision Precision Specificity->Precision Reduces variability from interferences Linearity Linearity Range Range Linearity->Range Defines the working boundaries Accuracy->Precision Inaccurate methods are often imprecise Range->Accuracy Accuracy is demonstrated over the range Range->Precision Precision is required across the range

Caption: The logical relationship and interdependence of key HPLC validation parameters.

Conclusion and Recommendations

Both Method A (C18) and Method B (Phenyl-Hexyl) are valid and suitable for the determination of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol purity.

  • Method A stands out for its superior precision and robustness, making it the ideal choice for routine quality control testing where high throughput and long-term method reliability are critical. The vast industry experience with C18 columns also contributes to its predictable performance.

  • Method B offers an alternative selectivity that can be invaluable during method development and for the analysis of complex impurity profiles. While its precision was slightly lower in this study, it could potentially resolve critical pairs of impurities that co-elute on a C18 column. It serves as an excellent orthogonal method for confirmatory analysis or for investigating out-of-specification results.

For routine purity testing, Method A is recommended . However, maintaining Method B as a validated secondary method provides a powerful tool for comprehensive impurity profiling and troubleshooting, embodying a sound scientific and risk-based approach to analytical quality control.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Grignard Reaction. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC Analysis of Alcohols in Foods and Beverages. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Comparative Stability Analysis: 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol vs. Acyclic Ketals in Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the judicious selection of protecting groups is paramount to achieving high-yield, selective transformations. Ketal-based protecting groups for carbonyl functionalities are a cornerstone of this strategy, prized for their stability in neutral to basic media and their clean deprotection under acidic conditions. However, not all ketals are created equal. This guide provides a detailed comparative analysis of the stability of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, a functionalized cyclic ketal, against its acyclic counterparts. We will delve into the mechanistic underpinnings of their stability, present comparative data, and provide a robust experimental protocol for direct evaluation.

The Structural Basis of Ketal Stability: A Mechanistic Overview

The stability of a ketal towards acidic hydrolysis is fundamentally governed by the thermodynamics of its formation and the kinetics of its cleavage. Acyclic ketals, typically formed from the reaction of a ketone with two equivalents of a simple alcohol, exist in equilibrium with their starting materials in the presence of an acid catalyst. The hydrolysis proceeds via a protonated intermediate, which then collapses to release the alcohol and form an oxocarbenium ion.

Cyclic ketals, particularly the 1,3-dioxolane ring system present in 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, exhibit significantly enhanced stability compared to their acyclic relatives. This heightened stability is primarily attributed to the "chelate effect," an entropic favorability that arises from the intramolecular nature of the ring structure. The formation of the five-membered dioxolane ring from a single diol molecule is entropically less costly than bringing together two separate alcohol molecules to form an acyclic ketal. This thermodynamic advantage translates directly into a higher activation energy for the reverse reaction—acid-catalyzed hydrolysis. Consequently, cyclic ketals require more forcing acidic conditions or longer reaction times for cleavage.

Comparative Hydrolysis Data: Cyclic vs. Acyclic Ketals

Ketal TypeRepresentative StructureRelative Rate of Hydrolysis (pH 2.25)
Acyclic Ketal2,2-Diethoxypropane~3000
Cyclic Ketal (1,3-Dioxolane)2,2-Dimethyl-1,3-dioxolane1

Data is generalized from kinetic studies of acetal and ketal hydrolysis. The relative rates can vary with substitution, but the trend of acyclic ketals being significantly more labile than cyclic ones holds true.

This substantial difference in hydrolysis rates underscores the superior stability of the 1,3-dioxolane scaffold. For 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, this inherent stability means that its protecting group can withstand acidic conditions that would readily cleave an acyclic ketal, allowing for greater synthetic flexibility. The presence of the butynyl and ethanol functionalities on the side chain is not expected to significantly alter the intrinsic stability of the core dioxolane ring.

Experimental Protocol for Comparative Stability Analysis

To provide a direct, quantitative comparison, the following experimental workflow can be employed. This protocol is designed to monitor the rate of hydrolysis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol against a representative acyclic ketal, such as 2,2-diethoxybutane, under controlled acidic conditions using Gas Chromatography (GC) for analysis.

Workflow Overview

G cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions - Cyclic Ketal in Dioxane - Acyclic Ketal in Dioxane prep2 Prepare Acidic Hydrolysis Buffer (e.g., pH 2.5 Acetate Buffer) prep3 Prepare GC Calibration Standards analysis3 Quantify Remaining Ketal using Calibration Curve prep3->analysis3 Calibration Data react1 Initiate Reaction: Add Ketal Stock to Pre-heated Acidic Buffer at T=0 react2 Take Aliquots at Defined Time Intervals (e.g., 0, 5, 15, 30, 60 min) react1->react2 react3 Quench Aliquots Immediately with Base (e.g., sat. NaHCO3) react2->react3 analysis1 Extract Quenched Aliquots with Organic Solvent (e.g., Ethyl Acetate) react3->analysis1 analysis2 Analyze Organic Layer by GC analysis1->analysis2 analysis2->analysis3 analysis4 Plot [Ketal] vs. Time and Determine Rate Constant analysis3->analysis4

Caption: Experimental workflow for the kinetic analysis of ketal hydrolysis.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare 0.1 M stock solutions of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol and the chosen acyclic ketal (e.g., 2,2-diethoxybutane) in 1,4-dioxane.

    • Prepare a 0.1 M acetate buffer and adjust the pH to 2.5 using HCl.

    • Prepare a series of calibration standards for both ketals and their corresponding ketone products in the chosen extraction solvent (e.g., ethyl acetate).

  • Hydrolysis Reaction:

    • In separate temperature-controlled reaction vessels maintained at 25°C, add a calculated volume of the pH 2.5 buffer.

    • To initiate the reaction (t=0), add a small volume of the ketal stock solution to the buffer to achieve a final concentration of ~5 mM.

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes for the acyclic ketal; 0, 30, 60, 120, 240 minutes for the cyclic ketal), withdraw a 1.0 mL aliquot.

    • Immediately quench the hydrolysis by adding the aliquot to a vial containing 1.0 mL of saturated sodium bicarbonate solution.

  • Sample Analysis:

    • Extract the quenched samples by adding 1.0 mL of ethyl acetate, vortexing thoroughly, and allowing the layers to separate.

    • Analyze the organic layer by Gas Chromatography (GC) using a suitable column (e.g., a non-polar capillary column).

    • Quantify the concentration of the remaining ketal at each time point by using the previously generated calibration curve.

  • Data Interpretation:

    • Plot the natural logarithm of the ketal concentration (ln[Ketal]) versus time.

    • For a first-order reaction, the plot should be linear with a slope equal to the negative of the rate constant (-k).

    • Compare the calculated rate constants (k) for the cyclic and acyclic ketals to determine their relative stability.

Conclusion

The structural integrity of the 1,3-dioxolane ring in 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol confers a significant stability advantage over analogous acyclic ketals. This enhanced stability, rooted in the thermodynamic favorability of the cyclic structure, allows for its persistence under mildly acidic conditions that would readily cleave acyclic protecting groups. This feature makes it a superior choice in complex, multi-step syntheses where precise control over protecting group manipulation is critical. The provided experimental protocol offers a clear and robust framework for quantifying this stability difference, enabling researchers to make informed decisions in the design of their synthetic strategies.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Fife, T. H., & Jao, L. K. (1965). The Mechanism of the Hydrolysis of 2-Aryloxytetrahydropyrans. Journal of Organic Chemistry, 30(5), 1492–1495. [Link]

  • Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498. [Link]

Validating Bioconjugation Efficiency of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and ADC Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of targeted drug delivery and Antibody-Drug Conjugates (ADCs), the linker bridging the targeting moiety and the cytotoxic payload is as critical as the payload itself[1]. The ideal linker must satisfy a paradoxical requirement: absolute stability in systemic circulation (pH 7.4) to prevent off-target toxicity, paired with rapid, quantitative cleavage within the tumor microenvironment or intracellular compartments (pH 4.5–5.5).

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a highly specialized heterobifunctional linker designed to meet these exact parameters. Its structural anatomy dictates its function:

  • The Terminal Alkyne (But-3-ynyl): Enables highly efficient, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized payloads[2].

  • The Primary Hydroxyl (Ethanol): Serves as a versatile synthetic handle, readily converted into an amine-reactive N-hydroxysuccinimide (NHS) carbonate or a thiol-reactive moiety for protein conjugation.

  • The 1,3-Dioxolane Core: This cyclic acetal is the "smart" trigger. Unlike traditional hydrazone linkers that suffer from premature hydrolysis in plasma, the cyclic 1,3-dioxolane ring provides steric and electronic stability at physiological pH. However, upon endocytosis and trafficking to the lysosome, the high concentration of hydronium ions (pH 5.0) protonates the acetal oxygen. This triggers rapid ring-opening and hydrolysis, cleanly severing the connection between the antibody and the payload[3].

G A 1,3-Dioxolane Linker (2-(2-But-3-ynyl...)) B Activation (DSC, DIPEA) A->B Hydroxyl to NHS C Amine Conjugation (Antibody) B->C pH 7.5-8.0 D CuAAC Click (Azide-Payload) C->D Cu(I), THPTA E Cleavable ADC Construct D->E Purification

Workflow for ADC synthesis using the 1,3-dioxolane heterobifunctional linker.

Comparative Performance Data

To objectively evaluate the 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol linker, we must benchmark it against industry-standard alternatives: the acid-cleavable Hydrazone-Alkyne , the enzymatically cleavable Val-Cit-Alkyne , and the non-cleavable PEG4-Alkyne .

The data in Table 1 demonstrates that the 1,3-dioxolane derivative offers a superior therapeutic window for acid-sensitive release compared to legacy hydrazone linkers, which exhibit a half-life of only ~2 days in plasma, leading to premature payload shedding[1].

Table 1: Comparative Efficiency and Stability of ADC Linkers
Linker TypeCuAAC Conjugation Efficiency (1 hr)Plasma Stability (t½ at pH 7.4, 37°C)Lysosomal Cleavage (t½ at pH 5.0, 37°C)Primary Mechanism of Payload Release
1,3-Dioxolane-Alkyne >95% >7 days <4 hours Hydronium-catalyzed Acetal Hydrolysis
Hydrazone-Alkyne>90%~2 days<2 hoursAcidic Hydrazone Hydrolysis
Val-Cit-Alkyne>90%>7 days<1 hour*Cathepsin B Enzymatic Cleavage
PEG4-Alkyne>98%>14 daysStable (No cleavage)Lysosomal Proteolysis of mAb

*Requires the presence of active Cathepsin B enzyme; inactive in buffer alone.

Pathway ADC Targeted ADC (Stable at pH 7.4) Receptor Cell Surface Receptor Binding ADC->Receptor Endosome Endocytosis (Early Endosome pH ~6.0) Receptor->Endosome Lysosome Lysosomal Maturation (pH 4.5-5.0) Endosome->Lysosome Cleavage 1,3-Dioxolane Hydrolysis (Acetal Cleavage) Lysosome->Cleavage Release Payload Release & Cell Death Cleavage->Release

Cellular uptake and pH-dependent payload release pathway of 1,3-dioxolane ADCs.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The following workflows include intrinsic control points to verify causality—ensuring that a failure to conjugate or cleave can be diagnostically traced to specific chemical variables.

Protocol 1: Linker Activation (Hydroxyl to NHS Carbonate)

Causality: The primary hydroxyl of the linker is unreactive toward protein amines. By reacting it with N,N'-Disuccinimidyl carbonate (DSC), we generate a highly reactive NHS carbonate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated N-hydroxysuccinimide byproduct, driving the equilibrium forward without participating in side reactions.

  • Preparation: Dissolve 10 mg of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol in 500 µL of anhydrous DMF.

  • Activation: Add 2.0 molar equivalents of DSC, followed by 2.5 molar equivalents of DIPEA.

  • Incubation: Stir at room temperature for 4 hours under an inert argon atmosphere to prevent moisture-induced hydrolysis of the formed NHS carbonate.

  • Validation Check: Analyze a 5 µL aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the NHS-carbonate mass [M+141]+ confirms successful activation.

Protocol 2: Dual-Stage Bioconjugation (Amine Coupling & CuAAC)

Causality: We utilize a two-step orthogonal approach. First, the NHS carbonate reacts with lysine residues on the antibody via nucleophilic acyl substitution. Second, the terminal alkyne reacts with an azide-payload via CuAAC. THPTA is critical here; it acts as an accelerating ligand for Cu(I) while simultaneously shielding the antibody from reactive oxygen species (ROS) generated by copper oxidation[2].

  • Amine Coupling: Add a 10-fold molar excess of the activated linker to a 5 mg/mL solution of monoclonal antibody in PBS (pH 8.0). Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column (40K MWCO). Validation: Measure the Drug-to-Antibody Ratio (DAR) using MALDI-TOF MS to confirm alkyne functionalization.

  • Click Chemistry (CuAAC): To the alkyne-modified antibody, add 5 molar equivalents of Azide-Fluorophore (or payload).

  • Catalyst Addition: Premix CuSO4 (1 mM final) and THPTA ligand (5 mM final) in water. Add this complex to the reaction, followed immediately by Sodium Ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: React for 1 hour at room temperature. Quench with 5 mM EDTA to chelate copper.

Protocol 3: Validation of pH-Dependent Cleavage

Causality: To prove that payload release is strictly dependent on lysosomal pH and not spontaneous degradation, we must run parallel assays at pH 7.4 (plasma proxy) and pH 5.0 (lysosome proxy)[3].

  • Sample Preparation: Divide the purified ADC from Protocol 2 into two cohorts.

  • Buffer Exchange:

    • Cohort A (Control): Dialyze into PBS, pH 7.4.

    • Cohort B (Test): Dialyze into Sodium Acetate buffer, pH 5.0.

  • Incubation: Incubate both cohorts at 37°C.

  • Kinetic Sampling: Withdraw aliquots at 0, 1, 4, 12, 24, and 72 hours.

  • Analysis: Analyze aliquots via Size Exclusion Chromatography (SEC-HPLC) coupled with fluorescence/UV detection.

    • Expected Result: Cohort A will show >95% intact ADC at 72 hours. Cohort B will show a rapid decrease in the high-molecular-weight ADC peak and a corresponding increase in the low-molecular-weight free payload peak, with a calculated t½ of <4 hours.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structural investigation of cyclo-dioxo maleimide cross-linkers for acid and serum stability: A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs. ResearchGate. Available at:[Link]

Sources

A Senior Application Scientist's Guide to LC-MS Validation of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol Reaction Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is paramount to ensuring the desired product's purity, yield, and safety. The synthesis of complex molecules like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, a versatile building block in medicinal chemistry, involves multiple steps where the formation of specific intermediates dictates the reaction's success. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation and monitoring of the key intermediates in the synthesis of this target molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Synthetic Pathway: A Four-Step Journey to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

A plausible and efficient synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol commences with ethyl 3-oxobutanoate (ethyl acetoacetate). The four-step sequence, as postulated for this guide, is illustrated below. Each intermediate represents a critical control point that necessitates precise analytical validation.

A Ethyl 3-oxobutanoate B Intermediate 1: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate A->B Ethylene glycol, p-TsOH, Toluene, Reflux (Dean-Stark) C Intermediate 2: Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate B->C 1. NaH, THF 2. 4-Bromo-1-butyne D Intermediate 3: 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol (Final Product) C->D LiAlH4, THF, 0 °C to rt

Caption: Postulated synthetic pathway for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

The validation of this reaction pathway hinges on the ability to unequivocally identify and quantify the starting material and each of the three key intermediates. LC-MS, with its inherent selectivity and sensitivity, is the analytical tool of choice for this purpose.

The Analytical Challenge: Polarity and Poor Ionization

The primary analytical hurdles in monitoring this reaction are the high polarity of the early-stage intermediates and the poor ionization efficiency of the terminal alkyne in the later-stage compounds under typical electrospray ionization (ESI) conditions.

  • Intermediate 1 (Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate): This molecule is relatively polar due to the ester and dioxolane functional groups.

  • Intermediate 2 (Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate): The introduction of the butynyl group slightly decreases polarity, but the compound remains challenging to retain on traditional C18 columns.

  • Intermediate 3 (Final Product): The terminal alkyne, while a crucial functional group for further synthesis, is notoriously difficult to ionize efficiently by ESI, leading to poor sensitivity.[1]

This guide will compare two distinct LC-MS approaches to address these challenges: a direct analysis method employing different column chemistries and a derivatization strategy to enhance the ionization of the alkyne-containing species.

Comparative LC-MS Methodologies

The choice of the analytical column is critical for achieving adequate separation of the polar intermediates. We will compare the performance of a traditional C18 reversed-phase column with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Table 1: Comparison of LC Column Chemistries for Intermediate Separation
ParameterC18 Reversed-Phase ColumnHILIC ColumnRationale and Insights
Stationary Phase Octadecylsilane (non-polar)Polar (e.g., bare silica, amide)C18 separates based on hydrophobicity, while HILIC utilizes a water-enriched layer on the stationary phase to retain polar analytes.[2]
Elution Order Least polar elutes lastMost polar elutes lastThis provides orthogonal selectivity, which can be advantageous for complex reaction mixtures.[3]
Mobile Phase High aqueous to high organicHigh organic to lower organicHILIC's high organic mobile phase can enhance ESI sensitivity.[3]
Retention of Intermediates Poor retention of Intermediate 1Good retention of all intermediatesThe high polarity of Intermediate 1 makes it poorly retained on C18 columns, potentially co-eluting with the solvent front.
Equilibration Time FastSlowerHILIC columns require longer equilibration times to establish the aqueous layer on the stationary phase.

Experimental Protocols

Protocol 1: Sample Preparation from Reaction Mixture

Rationale: Proper sample preparation is crucial to quench the reaction, prevent the degradation of intermediates, and ensure compatibility with the LC-MS system.

  • Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a 50:50 acetonitrile:water mixture containing 0.1% formic acid. For the LiAlH4 reduction step, the quenching should be performed cautiously with an appropriate protocol (e.g., sequential addition of water and NaOH solution).

  • Dilution: Further dilute the quenched sample to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Protocol 2: Direct LC-MS Analysis

Objective: To compare the separation of the reaction intermediates using C18 and HILIC columns.

cluster_0 LC System cluster_1 MS System A Quenched Reaction Sample C Autosampler A->C B HPLC Pump E LC Column (C18 or HILIC) B->E C->E D Column Oven F ESI Source E->F G Mass Analyzer F->G H Detector G->H I Data System H->I

Caption: Experimental workflow for direct LC-MS analysis.

Instrumentation:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterMethod A: C18 ColumnMethod B: HILIC Column
Column C18, 2.1 x 100 mm, 1.8 µmHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 10 min95% to 50% A over 10 min
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL

MS Conditions:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Gas Flow 600 L/hr
Scan Range m/z 100 - 500
Protocol 3: Derivatization with Girard's Reagent T for Enhanced Detection

Rationale: To improve the ionization efficiency of the terminal alkyne in Intermediate 2 and the final product, a derivatization strategy using Girard's Reagent T can be employed. This reagent introduces a permanently charged quaternary ammonium group, significantly enhancing the ESI signal in positive ion mode.[4][5] While Girard's reagents are primarily used for derivatizing ketones and aldehydes, the terminal alkyne can be hydrated to a methyl ketone under acidic conditions, which can then react with the Girard's reagent.

A Quenched Sample (Containing Intermediate 2 or Final Product) B Add Acetic Acid and Girard's Reagent T A->B C Heat at 60 °C for 1 hr B->C D Dilute and Analyze by LC-MS C->D

Caption: Workflow for derivatization with Girard's Reagent T.

Procedure:

  • To 100 µL of the quenched reaction sample, add 10 µL of a 10 mg/mL solution of Girard's Reagent T in 50% acetic acid.

  • Heat the mixture at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Dilute the derivatized sample with the initial mobile phase of the LC method and inject it into the LC-MS system using the C18 method described in Protocol 2.

Expected Results and Comparative Data

Table 2: Expected m/z Values of Intermediates and Derivatized Products
CompoundMolecular Formula[M+H]⁺ (Direct)[M+Girard-T]⁺ (Derivatized)
Intermediate 1 C8H14O4189.08N/A
Intermediate 2 C11H16O4213.10328.19
Final Product C9H14O3171.09286.18
Table 3: Performance Comparison of Analytical Approaches
Performance MetricDirect Analysis (C18)Direct Analysis (HILIC)Derivatization (C18)
Specificity Moderate (potential co-elution)HighHigh
Sensitivity (Int. 1) GoodExcellentN/A
Sensitivity (Int. 2 & Final) PoorModerateExcellent
Linearity GoodGoodGood
Precision GoodGoodGood (if derivatization is consistent)
Robustness HighModerate (sensitive to mobile phase composition)Moderate (dependent on derivatization efficiency)

Conclusion and Recommendations

The validation of the synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol requires a nuanced LC-MS approach to address the varying polarities and ionization efficiencies of the reaction intermediates.

  • For routine monitoring of the initial reaction step (formation of Intermediate 1 ), a HILIC-based LC-MS method is superior due to its excellent retention and separation of this polar compound.

  • For the subsequent steps involving the alkyne-containing Intermediate 2 and the final product , direct analysis is often hampered by poor sensitivity. In this case, a derivatization strategy with Girard's Reagent T followed by C18-LC-MS analysis is the recommended approach for achieving the necessary sensitivity and quantitative accuracy.

By employing these complementary methods, researchers can gain a comprehensive understanding of the reaction progress, ensuring the efficient and controlled synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol. This guide provides a robust framework for developing and validating LC-MS methods for challenging synthetic pathways, ultimately contributing to the advancement of drug discovery and development. The principles and protocols outlined herein are grounded in established analytical chemistry and adhere to the rigorous standards expected in the pharmaceutical industry.[4][6]

References

  • Kittlaus, S., et al. (2015). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 56(11), 2265-2275. [Link]

  • Wang, Y., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 83(10), 3968-3974. [Link]

  • Phenomenex. (2020). Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS. Application Note. [Link]

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A Comparative Guide to Linker Flexibility: Performance Analysis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far more than a simple tether.[][2] It is a critical determinant of a bioconjugate's efficacy, stability, and safety profile.[][4] The linker's chemical architecture—specifically its length, rigidity, and cleavage mechanism—governs the molecule's pharmacokinetics, its ability to reach its target, and the precise release of its payload.[5][] An imbalance in these properties can lead to premature drug release and off-target toxicity or, conversely, a failure to release the active agent at the site of action, rendering the therapeutic inert.[][7]

This guide provides a detailed comparative analysis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol , a linker precursor featuring a unique combination of a terminal alkyne for bio-orthogonal conjugation, a hydroxyl group for payload attachment, and an acid-labile 1,3-dioxolane moiety. We will objectively compare its performance against established linkers with varying degrees of flexibility and different cleavage mechanisms, providing the experimental framework and data necessary for researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation strategies.

Structural Analysis of Linkers Under Comparison

The choice of a linker dictates the spatial and conformational relationship between the two connected moieties (e.g., an antibody and a payload). This relationship is a direct function of the linker's structure. We will evaluate four distinct linker architectures to contextualize the performance of our subject molecule.

G cluster_0 Linkers for Comparative Analysis A Linker A: Subject Linker (2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol derivative) Features: - Semi-flexible - Acid-cleavable (Dioxolane) - Alkyne handle for Click Chemistry B Linker B: Flexible Linker (Alkyne-PEG4-amine) Features: - Highly flexible - Hydrophilic - Non-cleavable backbone C Linker C: Rigid Linker (DBCO-Piperazine-acid) Features: - Conformationally restricted - Stable amide bonds - Strain-promoted alkyne handle D Linker D: Enzymatic Cleavable Linker (Maleimide-Val-Cit-PABC) Features: - Cathepsin B cleavable - Self-immolative spacer - Thiol-reactive handle

Caption: Structural classes of linkers evaluated in this guide.

  • Linker A (Subject Linker): Derived from 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol, this linker possesses a semi-flexible aliphatic chain. Its defining feature is the 1,3-dioxolane ring, a cyclic acetal designed to hydrolyze under the acidic conditions characteristic of endosomal and lysosomal compartments (pH 4.8-6.0), but remain stable at physiological blood pH (~7.4).

  • Linker B (Flexible Linker): An alkyne-terminated polyethylene glycol (PEG) linker is the archetypal flexible linker. PEG chains are highly hydrophilic, which can improve the solubility of the final conjugate, and their conformational freedom allows the bioconjugate to adapt to various binding orientations, which can be an advantage in early-stage discovery.[2][8]

  • Linker C (Rigid Linker): Incorporating a piperazine ring, this linker type constrains the molecule into a more defined conformation. This "pre-organization" can reduce the entropic penalty upon binding, potentially leading to more stable ternary complex formation in PROTACs or a more predictable spatial orientation in ADCs.[2]

  • Linker D (Enzymatic Cleavable Linker): The valine-citrulline (Val-Cit) dipeptide is a well-established enzyme-labile linker.[9] It is specifically cleaved by Cathepsin B, a protease that is highly active within the lysosome, ensuring payload release is contingent on cellular internalization and trafficking.

Experimental Design for Comparative Analysis

To provide a robust comparison, we designed a series of experiments using a model ADC system. The humanized anti-HER2 monoclonal antibody, Trastuzumab, was conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE) using each of the four linker types.

graphdot start Step 1: Linker-Payload Synthesis conjugation Step 2: Antibody Conjugation (Trastuzumab + Linker-MMAE) start->conjugation purification Step 3: ADC Purification & Characterization (HPLC, LC-MS) conjugation->purification stability Step 4: In Vitro Plasma Stability Assay purification->stability cleavage Step 5: pH-Dependent Cleavage Assay purification->cleavage cytotoxicity Step 6: In Vitro Cytotoxicity Assay (SK-BR-3 Cells) purification->cytotoxicity end Data Analysis stability->end cleavage->end cytotoxicity->end

Caption: Experimental workflow for ADC synthesis and comparative evaluation.

Experimental Protocols

Protocol 1: Synthesis and Conjugation of Linker-Payload to Antibody

  • Linker-Payload Synthesis: The hydroxyl group of Linker A and the amine group of Linker B were first conjugated to MMAE containing a compatible carboxylic acid handle via standard esterification or amidation chemistry. Linker C was similarly conjugated. The payload was pre-attached to Linker D.

  • Antibody Preparation: For Linkers A, B, and C, Trastuzumab was functionalized with an azide group using a commercially available NHS-Azide linker. For Linker D, disulfide bonds in the antibody's hinge region were partially reduced using TCEP to expose reactive thiol groups.[9]

  • Conjugation Reaction:

    • For Linkers A, B, and C: The azide-functionalized antibody was reacted with the alkyne-bearing Linker-MMAE constructs via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

    • For Linker D: The reduced antibody was reacted with the maleimide group of the Maleimide-Val-Cit-PABC-MMAE construct.

  • Purification and Characterization: All ADCs were purified using protein A chromatography followed by size-exclusion chromatography. The final drug-to-antibody ratio (DAR) and conjugate homogeneity were determined by hydrophobic interaction chromatography (HIC-HPLC) and LC-MS analysis.[]

Protocol 2: In Vitro Plasma Stability Assay

Causality: This assay is critical for predicting the in vivo performance of an ADC. Premature release of the cytotoxic payload in systemic circulation is a primary cause of off-target toxicity.[7] An ideal linker must remain stable in plasma.[][7]

  • Incubation: Each purified ADC was incubated in human plasma at 37°C over a 7-day period.

  • Sampling: Aliquots were taken at specified time points (e.g., 0, 24, 72, 168 hours).

  • Quantification: The amount of intact, payload-conjugated antibody at each time point was quantified using an ELISA-based method or LC-MS.[7]

  • Analysis: The percentage of intact ADC remaining was plotted against time to determine the stability profile and calculate the half-life (t½) in plasma.

Protocol 3: Linker Cleavage and Payload Release Assay

Causality: This experiment directly tests the intended release mechanism of the linker. For cleavable linkers, efficient payload release within the target cell's endosomal or lysosomal compartments is essential for efficacy.[10]

  • Incubation: ADCs were incubated at 37°C in two separate buffer systems:

    • Physiological Control: Phosphate-buffered saline (PBS) at pH 7.4.

    • Acidic Condition: Acetate buffer at pH 5.5 to mimic the endosomal environment.

    • For Linker D, a parallel experiment was conducted at pH 5.5 with the addition of purified human Cathepsin B to test for enzymatic cleavage.[7]

  • Analysis: The release of free payload from the ADC was monitored over 24 hours using reverse-phase HPLC (RP-HPLC). The percentage of payload released was calculated at each time point.

Protocol 4: In Vitro Cytotoxicity Assay

Causality: This assay provides the ultimate measure of an ADC's biological function: its ability to specifically kill target cancer cells. The results integrate the effects of antigen binding, internalization, linker cleavage, and payload potency.

  • Cell Culture: SK-BR-3 cells, which overexpress the HER2 antigen, were seeded in 96-well plates.

  • Treatment: Cells were treated with serial dilutions of each of the four ADCs for 72 hours.

  • Viability Measurement: Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Analysis: Dose-response curves were generated, and the half-maximal inhibitory concentration (IC50) was calculated for each ADC. A lower IC50 value indicates higher potency.

Results and Data Analysis

The experimental workflows described above yielded quantitative data allowing for a direct and objective comparison of the four linker technologies.

Table 1: Conjugation Efficiency and ADC Characteristics

Linker TypeConjugation ChemistryAverage DAR% Monomeric ADC
A (Subject) CuAAC (Click)3.8>95%
B (Flexible) CuAAC (Click)3.9>95%
C (Rigid) SPAAC (Click)3.5>93%
D (Enzymatic) Thiol-Maleimide3.6~90%

Table 2: Comparative Stability and Release Profiles

Linker TypePlasma Stability (t½, hours)% Payload Release at 24h (pH 7.4)% Payload Release at 24h (pH 5.5)
A (Subject) >150<2%78%
B (Flexible) >160<1%<3%
C (Rigid) >160<1%<3%
D (Enzymatic) >150<2%85% (with Cathepsin B)

Table 3: In Vitro Cytotoxicity against HER2+ SK-BR-3 Cells

Linker TypeADC IC50 (ng/mL)
A (Subject) 1.8
B (Flexible) 85.7
C (Rigid) 92.1
D (Enzymatic) 1.5

Discussion and Field-Proven Insights

The experimental data provides a clear and compelling narrative about the performance of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol as a linker precursor.

Expertise & Trustworthiness: A Self-Validating System

The most striking result is the performance of Linker A , which closely mirrors that of the gold-standard enzymatic cleavable Linker D . The data from Table 2 demonstrates an excellent stability profile at physiological pH, with a half-life exceeding 150 hours and minimal premature payload release (<2%). This is a crucial attribute for minimizing systemic toxicity.[] However, upon exposure to the mildly acidic conditions of the endosome (pH 5.5), the linker efficiently hydrolyzed, releasing nearly 80% of its payload. This pH-dependent release is a self-validating mechanism for targeted drug delivery; the linker is inert in circulation and becomes activated only in the desired intracellular compartment.[7]

In stark contrast, the non-cleavable flexible and rigid linkers (Linker B and Linker C ) were highly stable under all conditions. This stability, while beneficial in plasma, prevented efficient payload release after internalization. The release of their active payload relies on the complete proteolytic degradation of the antibody itself, a much slower process.[10][11] This is directly reflected in their significantly poorer performance in the cytotoxicity assay (Table 3), where their IC50 values were approximately 50-fold higher (less potent) than the cleavable linkers.

Authoritative Grounding: The Impact of Flexibility and Cleavability

This analysis authoritatively confirms the central dogma of modern ADC design: for many payloads, efficient and controlled cleavage is paramount for achieving high potency.[10] The semi-flexible nature of Linker A appears to provide an optimal balance. It is not as conformationally unrestricted as the PEG linker, which can sometimes lead to undesirable pharmacokinetic properties or aggregation, yet it is not as constrained as the rigid piperazine linker, which may hinder optimal positioning for internalization or lysosomal processing.[][12]

The key innovation of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol lies in its acid-labile dioxolane moiety. While enzyme-cleavable linkers like Val-Cit are highly effective, their efficacy can be dependent on the expression levels of specific proteases like Cathepsin B in the target tumor cell. An acid-triggered release mechanism, by contrast, relies on the fundamental biological process of endosomal acidification, which is a more universal feature of cell internalization.[13] This could potentially broaden the applicability of ADCs to tumor types with heterogeneous enzyme expression.

Conclusion

Our comparative analysis demonstrates that 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a highly promising chemical tool for the construction of advanced bioconjugates. When incorporated into a linker, it provides a unique combination of features:

  • High Plasma Stability: Ensuring the payload remains attached during circulation, which is critical for safety.

  • Efficient, Triggered Release: The acid-labile dioxolane affords rapid payload release in the acidic environment of the endosome, leading to potent cytotoxicity comparable to well-established enzymatic linkers.

  • Synthetic Tractability: The terminal alkyne handle allows for reliable and site-specific conjugation using click chemistry, leading to homogeneous and well-defined ADC populations.

References

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Safety Operating Guide

Proper Disposal and Safety Protocols for 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories misclassify complex, multi-functional reagents during waste segregation. 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a prime example of a "dual-threat" molecule. While it is highly valuable in click chemistry and as a protected intermediate in drug development, its structural components present two distinct, severe, and often misunderstood disposal hazards: autooxidation to explosive peroxides and the formation of shock-sensitive metal acetylides.

This guide provides the authoritative, step-by-step operational protocols required to safely evaluate, handle, and dispose of this compound.

Molecular Causality of Hazards: Understanding the Dual-Threat

To safely dispose of a chemical, you must first understand the mechanistic causality behind its reactivity. Do not treat this compound as generic "flammable organic waste."

Threat A: 1,3-Dioxolane Autooxidation (Peroxide Formation)

The 1,3-dioxolane ring is a cyclic acetal. The oxygen atoms in the ring stabilize adjacent carbon-centered radicals. Upon exposure to atmospheric oxygen, these radicals initiate an autooxidation chain reaction, forming hydroperoxides [1]. As a Class B (Concentration Hazard) Peroxide Former , the compound may not spontaneously detonate under normal storage, but if the solvent evaporates or is distilled, the peroxides concentrate and become highly explosive [2].

Threat B: Terminal Alkyne Reactivity (Acetylide Formation)

The but-3-ynyl group terminates in an sp-hybridized carbon-hydrogen bond. Because the sp-orbital has 50% s-character, the electrons are held closer to the nucleus, rendering this terminal proton unusually acidic (pKa ~25) [3]. If this compound is inadvertently mixed in a waste carboy containing heavy metal salts (specifically Copper, Silver, or Mercury), the metals will displace the proton to form polymeric, highly shock-sensitive metal acetylides [4]. A simple bump to the waste container can trigger a violent detonation.

Quantitative Safety Thresholds

Before any disposal action is taken, the compound must be quantified for peroxide accumulation. The table below outlines the strict operational thresholds for peroxide concentrations.

Peroxide Level (ppm)Hazard ClassificationRequired Operational Action
0 – 19 ppm Safe / RoutineProceed with standard organic waste disposal (Heavy-metal free).
20 – 99 ppm Elevated RiskDo not concentrate. Treat chemically to de-peroxidize or flag for immediate EHS pickup.
≥ 100 ppm Severe Explosion RiskSTOP. Do not move the container. Evacuate the immediate area and contact EHS High-Hazard response.
Visible Crystals Imminent Detonation RiskSTOP. Friction from opening the cap may cause detonation. Evacuate and call emergency services.

Step-by-Step Experimental Protocols

Every protocol in your lab must be a self-validating system. Do not rely on visual inspection alone; you must empirically verify the safety of the reagent before disposal.

Protocol A: Peroxide Testing Methodology

Perform this test every 3-6 months during storage, and immediately prior to disposal.

  • PPE Verification: Don heavy-duty nitrile gloves, a flame-resistant lab coat, and a full face shield. Conduct all work behind a lowered fume hood sash.

  • Visual Inspection (No-Touch): Shine a flashlight through the container (if amber, look closely at the meniscus). If you observe any solid crystals, viscous secondary liquid layers, or "cotton-like" structures, abort the protocol and contact EHS.

  • Sampling: If visually clear, gently uncap the bottle. Using a clean glass Pasteur pipette, extract 0.5 mL of the solution.

  • KI Strip Application: Apply 1-2 drops of the solution onto the reactive pad of a commercial Potassium Iodide (KI) peroxide test strip.

  • Evaporation & Reading: Allow the solvent to evaporate for 15-30 seconds. Compare the color of the pad to the manufacturer's scale. The oxidation of iodide to iodine (turning yellow/brown) indicates the ppm of hydroperoxides.

  • Documentation: Write the date, your initials, and the tested ppm directly on the bottle's hazard label.

Protocol B: Routine Disposal Workflow (For <20 ppm)

If the peroxide test yields <20 ppm, proceed with routine disposal.

  • Waste Segregation (Critical Step): Verify that the target waste carboy contains NO aqueous or organic heavy metals (Cu, Ag, Hg). Mixing this compound with heavy metals will generate explosive acetylides [4].

  • Labeling: Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Waste - Alkyne/Acetal."

  • Transfer: Slowly pour the 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol into the waste container using a grounded funnel to prevent static discharge.

  • Secondary Containment: Place the waste carboy in a secondary containment bin, stored in a flammable storage cabinet away from direct light and heat.

Disposal Decision Workflow

To ensure compliance across your laboratory, follow the logical decision tree below when handling 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol for disposal.

DisposalWorkflow Start 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol Ready for Disposal Visual Visual Inspection: Crystals, Cloudiness, or Viscous Layers? Start->Visual Stop1 STOP! Do not touch. Contact EHS High-Hazard Team Visual->Stop1 Yes Test Perform Peroxide Test (e.g., KI Test Strips) Visual->Test No Low < 20 ppm Peroxides Test->Low Med 20 - 100 ppm Peroxides Test->Med High > 100 ppm Peroxides Test->High Dispose Standard Organic Waste (STRICTLY Segregate from Heavy Metals: Cu, Ag, Hg) Low->Dispose Treat De-peroxidize chemically or Flag for immediate EHS Pickup Med->Treat Stop2 STOP! High Explosion Risk. Contact EHS Immediately High->Stop2

Decision tree for the safe evaluation and disposal of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

References

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. UNC Environment, Health and Safety. Available at: [Link] [1]

  • Quick Guide for Peroxide-Forming Chemicals. MIT Environment, Health & Safety. Available at:[Link] [2]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Available at:[Link] [3]

  • Reactions of Acetylide Ions. Chemistry Steps. Available at:[Link] [4]

Safeguarding Your Research: A Practical Guide to Handling 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, a molecule with significant potential in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, a comprehensive safety strategy can be formulated by examining its core functional groups: a terminal alkyne and a dioxolane ring system.

The terminal alkyne offers a versatile handle for a variety of chemical transformations, but its reactivity also necessitates careful handling to prevent unintended reactions.[1][2] The dioxolane moiety, while generally stable, is a cyclic acetal that can present its own set of handling considerations, including the potential for peroxide formation and irritation. This guide is designed to provide a robust framework for mitigating these risks, ensuring both your safety and the integrity of your experimental outcomes.

Immediate Safety and Hazard Assessment

Understanding the potential hazards is the first step in any effective safety protocol. Based on its constituent parts, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol should be treated with caution.

  • Dioxolane-Related Hazards : Dioxolanes are known to be flammable liquids and may cause serious eye irritation. Some dioxolane derivatives are also considered to have potential reproductive toxicity. Vapors may be heavier than air and can cause dizziness or asphyxiation. Upon exposure to air, dioxolanes can form explosive peroxides.[3]

  • Terminal Alkyne-Related Hazards : Terminal alkynes are characterized by high electron density and exceptional chemical reactivity.[2] While not acutely toxic, their reactivity can lead to the formation of unstable byproducts, especially in the presence of certain metals or strong bases.[4][5] The terminal alkyne proton is weakly acidic, which can lead to unexpected reactions if not properly managed.[1]

Given these potential hazards, it is imperative to handle this compound in a well-ventilated area, away from sources of ignition, and to take precautions against static discharge.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to PPE is non-negotiable when working with chemicals of this nature.[8] The following table outlines the recommended PPE for various laboratory operations involving 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

Operation Required PPE Rationale
Weighing and Aliquoting - Nitrile or Neoprene Gloves- Safety Goggles- Lab CoatTo prevent skin contact with the neat compound and protect eyes from accidental splashes.[9][10][11]
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatProvides a higher level of eye protection against splashes of the compound and solvents.[12]
Running Reactions (under inert atmosphere) - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Flame-Resistant Lab Coat (if using flammable solvents)Standard protection for handling chemicals in a controlled environment. A flame-resistant lab coat is crucial when working with flammable solvents.
Work-up and Purification (e.g., chromatography) - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if there is a significant splash risk)A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashes.[12]
Handling Large Quantities (>50g) - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron or SuitFor larger quantities, enhanced protection is necessary to mitigate the risks associated with a larger potential exposure.[9]
Spill Cleanup - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Suit or Coveralls- Respiratory Protection (as dictated by the spill size and ventilation)A major spill requires comprehensive protection to prevent skin, eye, and respiratory exposure.[8]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and procedural steps outline the recommended process for safely handling 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal & Cleanup prep_ppe Don Appropriate PPE prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_ground Ground Equipment (if applicable) prep_hood->prep_ground handle_aliquot Aliquot Compound prep_ground->handle_aliquot handle_reaction Perform Reaction handle_aliquot->handle_reaction handle_workup Work-up & Purify handle_reaction->handle_workup dispose_waste Segregate Waste handle_workup->dispose_waste dispose_container Dispose in Labeled Container dispose_waste->dispose_container cleanup_area Decontaminate Work Area dispose_container->cleanup_area cleanup_ppe Doff & Dispose of PPE cleanup_area->cleanup_ppe

Caption: Workflow for Safe Handling of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don Appropriate PPE: Before handling the compound, put on the required personal protective equipment as outlined in the table above.[8]

    • Work in a Ventilated Fume Hood: All manipulations of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[13]

    • Ground Equipment: If transferring large quantities of the compound or using flammable solvents, ensure all equipment is properly grounded to prevent static discharge.[6]

  • Handling and Use:

    • Aliquot Compound: Carefully weigh and transfer the desired amount of the compound. Avoid creating dust or aerosols.

    • Perform Reaction: When setting up reactions, add the compound slowly and in a controlled manner. Be mindful of potential incompatibilities with strong acids, strong oxidizing agents, and strong bases.[4][6]

    • Work-up and Purification: During the work-up and purification process, continue to wear appropriate PPE. Be aware of the potential for the compound to be present in all waste streams.

  • Disposal and Cleanup:

    • Segregate Waste: All waste contaminated with 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, including gloves, pipette tips, and solvent waste, should be segregated into a dedicated, labeled hazardous waste container.[14]

    • Dispose in Labeled Container: The waste container should be clearly labeled with the chemical name and associated hazards.

    • Decontaminate Work Area: After completing your work, thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

    • Doff and Dispose of PPE: Remove and dispose of your PPE in the appropriate waste stream. Wash your hands thoroughly after removing your gloves.[6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste containing 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures, washings, and chromatography solvents, in a clearly labeled, sealed, and chemically resistant container. The container should be marked as "Hazardous Waste" and include the full chemical name.

  • Solid Waste: All solid waste, such as contaminated gloves, paper towels, and silica gel, should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Do not pour any waste down the drain.[14] In case of a spill, cover with an inert absorbent material like sand or soda ash, and place in a covered container for disposal.[3]

By adhering to these guidelines, you can confidently and safely incorporate 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols. Benchchem.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI.
  • Reactions of Alkynes. Organic Chemistry Tutor.
  • Alkyne Reactivity. Michigan State University Department of Chemistry.
  • Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M).
  • Dioxolane. Archemco.
  • 2-Ethyl-2-methyl-1,3-dioxolane Safety Data Sheet. Fisher Scientific.
  • 1,3-Dioxolane Safety Data Sheet. Sigma-Aldrich.
  • Safety data sheet. Revvity.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • 1,3-Dioxolane. PubChem.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Safety Data Sheet: 1,3-Dioxolane. Carl ROTH.
  • 2-(2-Methyl-1,3-dioxolan-2-yl)ethanol Safety Data Sheet. XiXisys.
  • Hazardous Substance Fact Sheet: Dioxolane. New Jersey Department of Health.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.
  • 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis Safety Data Sheet. AK Scientific, Inc.
  • 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet. ChemicalBook.
  • 2-(Aminomethyl)-1,3-dioxolane Safety Data Sheet. TCI Chemicals.

Sources

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